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  • Product: 6-(2-Phenoxyacetylamino)-n-hexanoic acid
  • CAS: 78121-47-8

Core Science & Biosynthesis

Foundational

Role of 6-(2-Phenoxyacetylamino)-n-hexanoic acid as a spacer arm in bioconjugation

The Role of 6-(2-Phenoxyacetylamino)-n-hexanoic Acid in Advanced Bioconjugation: A Mechanistic and Practical Guide Executive Summary In the rapidly evolving landscape of bioconjugation, antibody-drug conjugates (ADCs), a...

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Author: BenchChem Technical Support Team. Date: April 2026

The Role of 6-(2-Phenoxyacetylamino)-n-hexanoic Acid in Advanced Bioconjugation: A Mechanistic and Practical Guide

Executive Summary

In the rapidly evolving landscape of bioconjugation, antibody-drug conjugates (ADCs), and oligonucleotide therapeutics, the structural design of the spacer arm dictates the success of the final construct. While simple aliphatic chains like 6-aminohexanoic acid (Ahx) provide excellent steric relief, complex multi-step conjugations require orthogonal protection strategies. 6-(2-Phenoxyacetylamino)-n-hexanoic acid emerges as a highly specialized heterobifunctional building block. By masking the terminal amine with a phenoxyacetyl (PAC) group, this molecule enables ultra-mild, enzyme-triggered deprotection, preserving the structural integrity of fragile biologics that would otherwise degrade under traditional chemical deprotection conditions.

Molecular Architecture and Chemical Causality

To understand the utility of 6-(2-Phenoxyacetylamino)-n-hexanoic acid, we must deconstruct its two primary functional domains:

The Hexanoic Acid (Ahx) Scaffold: Steric hindrance is the primary cause of poor binding affinity in bioconjugates. When a payload (e.g., a fluorophore or cytotoxic drug) is attached too close to the surface of a carrier protein, it can physically block receptor-ligand interactions or induce localized protein unfolding. The 6-carbon aliphatic chain of hexanoic acid acts as a flexible tether, providing approximately 7.3 Å of spatial separation. This distance is thermodynamically favorable for maintaining the independent solvation shells of both the carrier and the payload.

The Phenoxyacetyl (PAC) Handle: Traditional amine protecting groups—such as Boc (removed by trifluoroacetic acid) or Fmoc (removed by piperidine)—require harsh pH extremes that routinely denature tertiary protein structures or cause epimerization in sensitive peptides. The phenoxyacetyl (PAC) group was engineered to solve this bottleneck. It offers two distinct orthogonal cleavage pathways:

  • Ultra-Mild Chemical Cleavage: In oligonucleotide synthesis, PAC is used to protect exocyclic amines (e.g., PAC-dA) because it can be cleaved using mild ammonium hydroxide, preventing the degradation of sensitive modified nucleobases[1][2].

  • Enzymatic Cleavage: The PAC group is a highly specific native substrate for Penicillin V Acylase (PVA) . PVA hydrolyzes the phenoxyacetyl amide bond under strictly physiological conditions (pH 7.5, 25°C), leaving standard peptide bonds completely untouched[3].

The Enzymatic Deprotection Paradigm

The ability to perform bioconjugation and subsequent deprotection entirely in aqueous, neutral conditions is a paradigm shift for biologics. By using 6-(2-Phenoxyacetylamino)-n-hexanoic acid, a scientist can conjugate the carboxyl end to a protein, and then use PVA to unmask the amine for a secondary conjugation step.

G A 6-(2-Phenoxyacetylamino)- n-hexanoic acid B NHS Ester Activation A->B EDC/NHS C Primary Bioconjugation (Protein NH2) B->C Amide Formation D Enzymatic Cleavage (Penicillin V Acylase) C->D pH 7.5, 25°C E Free Amine Generation (Reactive Spacer) D->E PAC Removal F Secondary Conjugation (Payload Attachment) E->F Payload Addition

Workflow of orthogonal bioconjugation using a PAC-protected hexanoic acid spacer.

Quantitative Data: Comparative Analysis of Spacer Protecting Groups

When designing a bioconjugation workflow, the choice of protecting group dictates the survivability of the biomolecule. The table below summarizes why the PAC group outperforms traditional chemistries for sensitive applications.

Protecting GroupCleavage ReagentCleavage ConditionsProtein CompatibilityOligonucleotide Compatibility
Boc (tert-Butyloxycarbonyl)Trifluoroacetic Acid (TFA)pH < 1.0, 25°CPoor (Denaturation)Poor (Depurination)
Fmoc (Fluorenylmethyloxycarbonyl)Piperidine (20%)Highly Basic, 25°CModerate (Aggregation)Moderate
Cbz (Carboxybenzyl)H₂ / Pd-C or HFReductive / Highly AcidicPoor (Disulfide reduction)Poor
PAC (Phenoxyacetyl)Penicillin V Acylase pH 7.5, 25°C (Aqueous) Excellent (Native state) Excellent
PAC (Phenoxyacetyl)Ammonium HydroxideMild Basic, 25°CModerateExcellent (Ultra-mild)

Self-Validating Experimental Protocol: Enzymatic Spacer Unmasking

To ensure scientific integrity, a bioconjugation protocol must be self-validating—meaning the success of the invisible chemical reaction must be quantifiable before proceeding to the next step. The following workflow details the conjugation of 6-(2-Phenoxyacetylamino)-n-hexanoic acid to a carrier protein, followed by enzymatic deprotection and a TNBS validation assay.

Phase 1: Activation and Primary Conjugation
  • NHS Ester Generation: Dissolve 10 mg of 6-(2-Phenoxyacetylamino)-n-hexanoic acid in 100 µL of anhydrous DMF. Add 1.2 molar equivalents of EDC·HCl and 1.5 equivalents of N-Hydroxysuccinimide (NHS). Stir for 2 hours at room temperature.

    • Causality: EDC activates the stable carboxylate into a highly reactive O-acylisourea intermediate. Because this intermediate is susceptible to rapid aqueous hydrolysis, NHS is added to convert it into a semi-stable, amine-reactive NHS ester.

  • Protein Coupling: Add the activated NHS-spacer dropwise to a 5 mg/mL solution of the target protein in 100 mM Sodium Phosphate buffer (pH 7.4). Incubate for 2 hours at room temperature.

    • Causality: At pH 7.4, a fraction of the protein's surface lysine residues are unprotonated and act as strong nucleophiles, attacking the NHS ester to form a stable amide linkage.

  • Purification: Remove unreacted spacer and byproducts using a size-exclusion desalting column (e.g., Zeba Spin) equilibrated with PBS (pH 7.5).

Phase 2: Enzymatic Deprotection
  • PVA Cleavage: To the purified protein-spacer conjugate, add 10 Units of immobilized Penicillin V Acylase (PVA) per milligram of protein. Incubate at 25°C with gentle end-over-end mixing for 4 hours.

    • Causality: PVA recognizes the hydrophobic phenoxy ring and specifically hydrolyzes the adjacent amide bond. Immobilized PVA is used so it can be easily removed via centrifugation, preventing the enzyme from contaminating the final biologic[3].

  • Enzyme Removal: Centrifuge the mixture at 2,000 x g for 5 minutes to pellet the immobilized PVA. Recover the supernatant containing the unmasked, amine-functionalized protein.

Phase 3: System Validation (TNBS Assay)
  • Quantification of Free Amines: React a 50 µL aliquot of the deprotected conjugate (and a protected control) with 2,4,6-trinitrobenzene sulfonic acid (TNBS) reagent for 2 hours at 37°C. Measure the absorbance at 335 nm.

    • Causality: TNBS reacts exclusively with primary amines to form a highly chromogenic trinitrophenyl derivative. A quantitative increase in A335​ in the PVA-treated sample compared to the protected control mathematically validates the successful removal of the PAC group and quantifies the exact number of reactive hexanoic acid spacer arms available for the final payload attachment.

References

  • Expanding the materials space of DNA via organic-phase ring-opening metathesis polymerization. National Institutes of Health (NIH) / J. Am. Chem. Soc.[Link]

  • Bis-phenacetyl and phenoxyacetyl groups as substrates for penG and penV amidases. ResearchGate / Tetrahedron Letters.[Link]

  • Properties of Double-Stranded Oligonucleotides Modified with Lipophilic Substituents. ACS Publications / Bioconjugate Chemistry.[Link]

Sources

Exploratory

Discovery and chemical synthesis pathways of 6-(2-Phenoxyacetylamino)-n-hexanoic acid

An In-Depth Technical Guide to 6-(2-Phenoxyacetylamino)-n-hexanoic Acid: Discovery, Synthesis, and Applications Abstract This technical guide provides a comprehensive overview of 6-(2-Phenoxyacetylamino)-n-hexanoic acid,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 6-(2-Phenoxyacetylamino)-n-hexanoic Acid: Discovery, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 6-(2-Phenoxyacetylamino)-n-hexanoic acid, a molecule of significant interest in medicinal chemistry and drug development. The compound merges the structural features of the phenoxyacetyl moiety, famously the side chain of the antibiotic Penicillin V, with 6-aminohexanoic acid, a flexible and biocompatible linker. This document details the conceptual discovery and design rationale, explores robust chemical synthesis pathways with detailed experimental protocols, and discusses methods for structural characterization. Furthermore, it delves into the potential applications of this molecule, grounded in the known biological activities of its constituent parts. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and utilize this versatile chemical entity.

Conceptual Discovery and Design Rationale

The discovery of 6-(2-Phenoxyacetylamino)-n-hexanoic acid is not a singular event but rather a product of rational chemical design, leveraging well-understood pharmacophores and structural motifs. The molecule is a synthetic construct combining two key components:

  • Phenoxyacetic Acid: This moiety forms the acyl side chain of Phenoxymethylpenicillin (Penicillin V).[1] In the context of penicillins, this side chain is crucial for its acid stability and antibacterial spectrum.[2] Derivatives of phenoxyacetic acid are known to possess a wide range of biological activities, including antibacterial, anti-inflammatory, and anticonvulsant properties.[3]

  • 6-Aminohexanoic Acid (Ahx): Also known as ε-aminocaproic acid, this molecule is a synthetic analogue of the amino acid lysine.[4] It is used clinically as an antifibrinolytic agent by blocking the lysine-binding sites on plasminogen, preventing its binding to fibrin.[5] Due to its flexible six-carbon chain, hydrophobic nature, and terminal functional groups, Ahx is frequently employed as a linker or spacer in the design of modified peptides and other biologically active structures to improve bioavailability and modulate activity.[4]

The logical combination of these two fragments yields 6-(2-Phenoxyacetylamino)-n-hexanoic acid. The design rationale is rooted in creating a molecule that can serve multiple purposes: as a potential standalone therapeutic agent, a sophisticated building block for peptide synthesis, or as a linker-payload conjugate in targeted drug delivery systems.

Design_Rationale cluster_0 Constituent Moieties cluster_1 Synthetic Target cluster_2 Potential Applications POA Phenoxyacetic Acid (from Penicillin V side chain) - Known biological activity TARGET 6-(2-Phenoxyacetylamino)- n-hexanoic acid POA->TARGET Acylation AHX 6-Aminohexanoic Acid (Lysine analogue) - Biocompatible linker - Antifibrinolytic AHX->TARGET Amine Source APP1 Modified Peptides (Improved pharmacokinetics) TARGET->APP1 APP2 Novel Bioactive Compound (Hybrid therapeutic potential) TARGET->APP2 APP3 Linker for Drug Conjugates TARGET->APP3

Caption: Conceptual design of 6-(2-Phenoxyacetylamino)-n-hexanoic acid.

Chemical Synthesis Pathways

The synthesis of 6-(2-Phenoxyacetylamino)-n-hexanoic acid is primarily achieved through the formation of an amide bond between the carboxyl group of phenoxyacetic acid and the primary amine of 6-aminohexanoic acid. This transformation requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. Two principal, industrially scalable pathways are presented below.

Pathway A: Acyl Chloride Method

This is a classic and highly efficient method for amide bond formation. It involves a two-step process: first, the conversion of phenoxyacetic acid to the more reactive phenoxyacetyl chloride, followed by its reaction with 6-aminohexanoic acid.

  • Step 1: Activation of Phenoxyacetic Acid. Phenoxyacetic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form phenoxyacetyl chloride. Thionyl chloride is often preferred for its cost-effectiveness and because the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.

  • Step 2: Acylation. The resulting phenoxyacetyl chloride is then reacted with 6-aminohexanoic acid under basic conditions. A base, such as sodium hydroxide or a non-nucleophilic organic base like triethylamine (TEA), is required to neutralize the HCl generated during the reaction and to deprotonate the ammonium salt of the amino acid, freeing the nucleophilic amine. This reaction is analogous to the Schotten-Baumann reaction.

The primary advantage of this pathway is the high reactivity of the acyl chloride, which typically leads to high yields and fast reaction times. However, it requires careful handling of the corrosive and moisture-sensitive reagents.

Pathway B: Carbodiimide Coupling Method

This pathway utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to facilitate amide bond formation in a one-pot reaction.

  • Mechanism: The carbodiimide reacts with the carboxyl group of phenoxyacetic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine group of 6-aminohexanoic acid, forming the desired amide bond and releasing a urea byproduct (e.g., dicyclohexylurea, DCU).

  • Additives: To improve efficiency and suppress side reactions (like the formation of N-acylurea), additives such as 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) are often included. These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to side reactions and reacts cleanly with the amine.

This method is valued for its mild reaction conditions, which are compatible with a wide range of functional groups. The main drawback is the need to remove the urea byproduct, which, in the case of DCC, is often insoluble and can be removed by filtration, but can sometimes complicate purification.

Synthesis_Pathways cluster_A Pathway A: Acyl Chloride Method cluster_B Pathway B: Carbodiimide Coupling A1 Phenoxyacetic Acid A2 Phenoxyacetyl Chloride A1->A2 SOCl₂ or (COCl)₂ A4 Target Product A2->A4 Acylation (Base) A3 6-Aminohexanoic Acid A3->A4 B1 Phenoxyacetic Acid B3 Target Product B1->B3 One-pot Reaction B2 6-Aminohexanoic Acid B2->B3 Coupling Coupling Agents (DCC or EDC) + Additives (HOBt) Coupling->B3

Caption: Key chemical synthesis pathways for the target molecule.

Detailed Experimental Protocol (Acyl Chloride Method)

This section provides a self-validating protocol for the synthesis of 6-(2-Phenoxyacetylamino)-n-hexanoic acid via the acyl chloride pathway, chosen for its robustness and high yield potential.

Materials and Reagents
ReagentFormulaM.W.QuantityMoles
Phenoxyacetic AcidC₈H₈O₃152.1515.2 g0.10
Thionyl ChlorideSOCl₂118.9710.7 mL0.15
6-Aminohexanoic AcidC₆H₁₃NO₂131.1713.1 g0.10
Sodium HydroxideNaOH40.0012.0 g0.30
Dichloromethane (DCM)CH₂Cl₂84.93200 mL-
Deionized WaterH₂O18.02500 mL-
Hydrochloric Acid (conc.)HCl36.46As needed-
Ethyl AcetateC₄H₈O₂88.11As needed-
Brine (sat. NaCl)NaCl(aq)-As needed-
Anhydrous MgSO₄MgSO₄120.37As needed-
Step-by-Step Procedure

Step 1: Synthesis of Phenoxyacetyl Chloride

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser (with a gas outlet to a scrubber), add phenoxyacetic acid (15.2 g, 0.10 mol).

  • Add dichloromethane (50 mL) to dissolve the solid.

  • Slowly add thionyl chloride (10.7 mL, 0.15 mol) to the solution at room temperature via a dropping funnel. Causality Note: A slight excess of thionyl chloride ensures the complete conversion of the carboxylic acid.

  • Heat the reaction mixture to reflux (approx. 40°C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.

  • After cooling to room temperature, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude phenoxyacetyl chloride (a pale yellow oil) is used directly in the next step without further purification. Expertise Note: This intermediate is moisture-sensitive; proceeding immediately minimizes hydrolysis back to the starting acid.

Step 2: Acylation of 6-Aminohexanoic Acid

  • In a separate 1 L beaker, dissolve 6-aminohexanoic acid (13.1 g, 0.10 mol) and sodium hydroxide (12.0 g, 0.30 mol) in 200 mL of deionized water. Cool the solution to 0-5°C in an ice bath. Causality Note: Two equivalents of NaOH are for neutralizing the product's carboxylic acid and the HCl byproduct, with an extra equivalent to maintain basicity.

  • Dissolve the crude phenoxyacetyl chloride from Step 1 in 150 mL of dichloromethane.

  • Add the DCM solution of phenoxyacetyl chloride dropwise to the vigorously stirred aqueous solution of 6-aminohexanoic acid over 30 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 3 hours.

  • Transfer the mixture to a separatory funnel. Separate the aqueous layer and wash it once with 50 mL of DCM to remove any unreacted acyl chloride or phenoxyacetic acid.

Step 3: Work-up and Purification

  • Cool the aqueous layer in an ice bath and acidify to pH 2 by slowly adding concentrated hydrochloric acid. A white precipitate of the product will form.

  • Collect the crude product by vacuum filtration and wash the filter cake with cold deionized water.

  • For further purification, recrystallize the crude solid from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water until turbidity persists. Allow to cool slowly to room temperature, then place in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven at 50°C to a constant weight.

Characterization and Data Analysis

The identity and purity of the synthesized 6-(2-Phenoxyacetylamino)-n-hexanoic acid must be confirmed through standard analytical techniques.

Analysis TechniqueExpected Result / Observation
Melting Point A sharp melting point range, indicating high purity.
¹H NMR Characteristic peaks for the aromatic protons of the phenoxy group, the methylene protons of the hexanoic acid chain, the methylene protons of the acetyl group, and the amide N-H proton.
¹³C NMR Resonances corresponding to all unique carbon atoms in the molecule, including the carbonyl carbons of the amide and carboxylic acid.
FT-IR Spectroscopy Strong absorption bands for the C=O stretch of the carboxylic acid (~1700 cm⁻¹) and the amide (~1650 cm⁻¹), an N-H stretch (~3300 cm⁻¹), and C-O-C stretches (~1240 cm⁻¹).
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the compound (C₁₄H₁₉NO₄, M.W. = 265.31 g/mol ).
Purity (HPLC) A single major peak with >98% purity under appropriate chromatographic conditions.

Potential Applications and Future Research

Given its hybrid structure, 6-(2-Phenoxyacetylamino)-n-hexanoic acid is a promising candidate for several research and development areas:

  • Antimicrobial Research: While the molecule lacks the strained β-lactam ring of penicillin, the phenoxyacetyl moiety could be explored for novel antibacterial or antifungal activity.[6][7] The hexanoic acid chain could modulate its cell permeability and interaction with bacterial membranes.

  • Enzyme Inhibitor Development: As an analogue of 6-aminohexanoic acid, the compound could be tested as an inhibitor of plasmin or other enzymes with lysine-binding sites.[5] The phenoxyacetyl group provides a bulky, hydrophobic substituent that could enhance binding affinity or alter specificity.

  • Drug Delivery and Linker Technology: The molecule is an ideal bifunctional linker. The carboxylic acid can be coupled to targeting ligands, polymers, or surfaces, while the phenoxyacetyl group could be part of a cleavable or non-cleavable system for attaching therapeutic payloads.[4]

  • Materials Science: As a derivative of 6-aminohexanoic acid, a monomer for Nylon-6, this compound could be investigated for the synthesis of functionalized polyamides with unique properties.[4]

Future research should focus on the systematic evaluation of its biological activities, including cytotoxicity, antimicrobial efficacy, and enzyme inhibition profiles. Furthermore, its utility as a linker in more complex bioconjugates warrants exploration.

Conclusion

6-(2-Phenoxyacetylamino)-n-hexanoic acid represents a rationally designed molecule with significant potential in diverse scientific fields. Its synthesis is straightforward and scalable, relying on fundamental and well-established organic chemistry principles. By combining the biologically relevant phenoxyacetyl group with the versatile 6-aminohexanoic acid linker, this compound serves as a valuable platform for the development of new therapeutics, research tools, and advanced materials. This guide provides the foundational knowledge required for its synthesis, characterization, and exploration in future scientific endeavors.

References

  • Synthesis of new penicillin derivatives as drug-like molecules for biological screening. (n.d.). Google Scholar.
  • Penicillin: A Biochemical Perspective. (n.d.). ChemTalk.
  • Henriksen, A. S., et al. (1999). Utilization of side-chain precursors for penicillin biosynthesis in a high-producing strain of Penicillium chrysogenum. Applied and Environmental Microbiology, 65(1), 134-139.
  • Jampilek, J., et al. (2015). Novel Penicillin Analogues as Potential Antimicrobial Agents; Design, Synthesis and Docking Studies. Molecules, 20(8), 14757-14777.
  • Sheehan, J. C., & Henery-Logan, K. R. (1959). The Total Synthesis of Penicillin V. Journal of the American Chemical Society, 81(12), 3089-3094.
  • WO2024008844A1 - Industrial process for the preparation of hexanoic acid, 6-(nitrooxy)-, (1s,2e)-3-[(1r,2r,3s,5r)-2-[(2z)-7-(ethylamino)-7-oxo-2-hepten-1-yl]-3,5-dihydroxycyclopentyl]-1-(2-phenylethyl)-2-propen-1-yl ester. (n.d.). Google Patents.
  • WO2020031201A1 - Improved process for the preparation of 6-aminohexanoic acid. (n.d.). Google Patents.
  • Der-Ghazaryan, T., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences, 22(22), 12122.
  • Patents & Products. (n.d.). Garg Lab - UCLA.
  • Topical pharmaceutical compositions - Patent US-10426743-B2. (n.d.). PubChem - NIH.
  • Patent 8,129,385 drug patent claims, expiration, and freedom to operate. (n.d.). DrugPatentWatch.
  • Adamczyk, M., & Reddy, R. E. (2001). SYNTHESIS OF (S)-(+)-2-AMINO-6-(AMINOOXY)-HEXANOIC ACID. Synthetic Communications, 31(4), 579-586.
  • Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid | Request PDF. (n.d.). ResearchGate.
  • Discovery of 6-Oxo-4-Phenyl-Hexanoic Acid Derivatives as RORγt Inverse Agonists Showing Favorable ADME Profile | Request PDF. (n.d.). ResearchGate.
  • The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. (2017). MDPI.
  • G. G. (2016). Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors. Chemical Biology & Drug Design, 88(4), 545-552.
  • Van Zandt, M. C., et al. (2013). Discovery of (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid and congeners as highly potent inhibitors of human arginases I and II for treatment of myocardial reperfusion injury. Journal of Medicinal Chemistry, 56(6), 2568-2580.
  • Omarova, R. A., et al. (2015). Screening reactivity of molecules 6-aminopenicillanic acid and its acylated forms according to the calculation results molecular modeling. International Journal of Pharmacy and Technology, 7(2), 8567-8576.
  • 6-Aminohexanoic acid for synthesis. (n.d.). Sigma-Aldrich.
  • A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. (n.d.). ChemRxiv.
  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (n.d.). Jetir.Org.
  • Esters of 6-aminohexanoic Acid as Skin Permeation Enhancers: The Effect of Branching in the Alkanol Moiety. (2005). Journal of Pharmaceutical Sciences, 94(10), 2209-2217.
  • 6-(nitrooxy)-hexanoic acid, (1S,2E)-3-[(1R,2R,3S,5R)-2-[(2Z)-7-(ethylamino) - PubChem. (n.d.). PubChem. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7fNbI4droIlzCAKJhOKJgtHmVM5aB4xe-m5c5VYWU6jOojwRrP8nYEEubtFjgL3h4CP-dnZPEkKTobYabz_5AzuR7_U1qC-JRVFI8Vvx84b8hR72JUW-hjSyvrNgX3JZKslYOZm4_NU6WmWE-
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Foundational

Pharmacokinetic Profiling of Phenoxyacetylamino Hexanoic Acid (PAHA) Compounds: A Technical Guide to Evaluating Oral Permeation Enhancers

Executive Summary The oral delivery of macromolecules—such as highly charged polysaccharides (e.g., pentosan polysulfate) and therapeutic peptides—remains one of the most significant challenges in biopharmaceutics. Pheno...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The oral delivery of macromolecules—such as highly charged polysaccharides (e.g., pentosan polysulfate) and therapeutic peptides—remains one of the most significant challenges in biopharmaceutics. Phenoxyacetylamino hexanoic acid (PAHA) compounds represent a novel class of synthetic N-acylated amino acid permeation enhancers. Structurally and functionally analogous to the well-documented 1, PAHA derivatives facilitate the gastrointestinal absorption of poorly permeable active pharmaceutical ingredients (APIs)[2].

As a Senior Application Scientist, I have structured this guide to move beyond theoretical overviews. Here, we will dissect the mechanistic causality of PAHA compounds and provide self-validating protocols for their pharmacokinetic (PK) profiling, ensuring that your preclinical development pipeline yields robust, reproducible data.

Mechanistic Grounding: The Causality of Transcellular Enhancement

To accurately profile the pharmacokinetics of a PAHA-formulated drug, one must first understand how the enhancer alters absorption. Unlike first-generation permeation enhancers (e.g., sodium caprate) that force paracellular transport by disrupting epithelial tight junctions, N-acylated amino acids operate via a transcellular mechanism [3].

When co-formulated with an API, PAHA compounds initiate a three-step cascade in the gastric or intestinal microenvironment:

  • Localized pH Buffering: PAHA neutralizes the immediate microenvironment, protecting the API from enzymatic degradation.

  • Non-Covalent Complexation: The amphiphilic nature of PAHA allows it to form a non-covalent, highly lipophilic complex with the hydrophilic API.

  • Membrane Fluidization: PAHA induces a concentration-dependent, transient 4, allowing the complex to passively diffuse through the transcellular route before rapidly dissociating in the systemic circulation[4].

MOA API Macromolecule API (Hydrophilic) Complex Non-Covalent Complex (Increased Lipophilicity) API->Complex Co-formulation PAHA PAHA Enhancer (Amphiphilic) PAHA->Complex Local pH buffering Membrane Gastric/Intestinal Epithelial Membrane Complex->Membrane Transcellular Fluidization Systemic Systemic Circulation (Rapid Dissociation) Membrane->Systemic Absorption Systemic->API Free API Released

Fig 1: Transcellular absorption mechanism of PAHA-API non-covalent complexes.

In Vitro ADME Profiling: The Self-Validating Caco-2 Protocol

Before advancing to in vivo models, the transcellular mechanism of PAHA must be validated. If a formulation inadvertently opens tight junctions, it risks the co-absorption of gastrointestinal pathogens—a critical safety failure. We utilize a Caco-2 permeability assay integrated with Transepithelial Electrical Resistance (TEER) and a paracellular marker (Lucifer Yellow) to create a self-validating system .

Protocol 2.1: Caco-2 Transcellular Validation Assay
  • Causality of Design: By monitoring TEER and Lucifer Yellow simultaneously with API transport, we ensure that any increase in API permeability is strictly transcellular. A stable TEER and low Lucifer Yellow flux validate the safety and specific mechanism of the PAHA enhancer.

Step-by-Step Methodology:

  • Cell Seeding: Seed Caco-2 cells on polycarbonate Transwell® inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days until fully differentiated.

  • Baseline Validation: Measure baseline TEER using a volt-ohm meter. Only inserts with TEER > 400 Ω·cm² are acceptable for the assay.

  • Dosing Preparation: Prepare the dosing solution in HBSS (pH 6.5) containing the API (e.g., 100 µg/mL), PAHA (optimized ratio, typically 10-40 mM), and Lucifer Yellow (100 µg/mL).

  • Apical Application: Apply 0.5 mL of the dosing solution to the apical chamber. Add 1.5 mL of blank HBSS (pH 7.4) to the basolateral chamber.

  • Sampling: Extract 100 µL from the basolateral chamber at 15, 30, 60, 90, and 120 minutes, replacing with fresh HBSS.

  • Post-Assay Validation: Measure TEER immediately after the 120-minute time point. A drop of >15% invalidates the transcellular claim.

  • Quantification: Quantify API via LC-MS/MS and Lucifer Yellow via fluorescence (Ex 428 nm / Em 536 nm). Calculate the apparent permeability coefficient ( Papp​ ).

In Vivo Pharmacokinetic Profiling & Data Interpretation

When moving to in vivo PK profiling, Beagle dogs are the gold standard for evaluating N-acylated amino acid enhancers due to their gastrointestinal physiology, which closely mirrors human gastric emptying and pH dynamics.

The primary goal is to quantify the shift in the API's absolute bioavailability ( F% ). Because PAHA acts locally and transiently, absorption is characterized by a sharply reduced Tmax​ and a highly elevated Cmax​ [1].

Quantitative Data Presentation

The following table summarizes a typical PK profile for a highly charged macromolecule (e.g., 5)[5] profiled with and without a PAHA enhancer in a canine model.

Pharmacokinetic ParameterIntravenous API (1 mg/kg)Oral API (10 mg/kg)Oral API + PAHA (10 mg/kg + 100 mg/kg)
Cmax​ (ng/mL) N/A12.4 ± 3.1185.6 ± 22.4
Tmax​ (h) N/A2.50.5
AUC0−t​ (ng·h/mL) 450.2 ± 45.165.3 ± 12.0890.5 ± 95.2
Absolute Bioavailability ( F% ) 100%~1.4%~19.8%

Interpretation Insight: The drastic reduction in Tmax​ (from 2.5h to 0.5h) confirms that PAHA facilitates rapid absorption directly across the gastric mucosa, bypassing the delayed intestinal absorption phase typical of unformulated macromolecules.

Bioanalytical Methodology: LC-MS/MS Workflow

Accurate PK profiling requires the simultaneous quantification of both the API and the PAHA enhancer in plasma. PAHA compounds are highly amphiphilic and bind strongly to plasma proteins. If not properly extracted, they cause severe matrix-induced ion suppression in the mass spectrometer.

Protocol 4.1: Solid Phase Extraction (SPE) & LC-MS/MS
  • Causality of Design: Simple protein precipitation (PPT) is insufficient for PAHA due to residual phospholipids. By coupling PPT with Hydrophilic-Lipophilic Balance (HLB) Solid Phase Extraction, we break the non-covalent API-PAHA bonds and remove matrix interferents, creating a self-validating extraction yielding >90% recovery.

Step-by-Step Methodology:

  • Spiking: Aliquot 50 µL of in vivo plasma into a 96-well plate. Spike with 10 µL of isotopically labeled internal standards (API-d4 and PAHA-d5) to correct for extraction losses.

  • Protein Precipitation: Add 150 µL of cold acetonitrile containing 0.1% formic acid. Vortex for 2 minutes to disrupt protein binding.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • SPE Loading: Transfer the supernatant to an Oasis HLB 96-well SPE plate (pre-conditioned with 1 mL MeOH, then 1 mL water).

  • Washing & Elution: Wash with 1 mL of 5% methanol in water to remove polar interferents. Elute the API and PAHA with 2 x 250 µL of 100% methanol.

  • Reconstitution: Evaporate the eluate under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A (Water + 0.1% Formic Acid).

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 UHPLC column. Utilize a gradient of Mobile Phase A and B (Acetonitrile + 0.1% Formic Acid). Detect via tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

Workflow Sample In Vivo Plasma Sample (API + PAHA) Prep Protein Precipitation (Acetonitrile + IS) Sample->Prep Aliquot 50 µL SPE Solid Phase Extraction (HLB Cartridge) Prep->SPE Centrifuge & Supernatant LC UHPLC Separation (C18 Column, Gradient) SPE->LC Elute & Reconstitute MS Tandem Mass Spec (MS/MS) (MRM Mode, ESI+ / ESI-) LC->MS Ionization Data PK Parameter Calculation (NCA Model) MS->Data Chromatogram Integration

Fig 2: LC-MS/MS bioanalytical workflow for simultaneous quantification of API and PAHA.

References

  • Current Understanding of Sodium N-(8-[2-Hydroxylbenzoyl] Amino) Caprylate (SNAC)
  • Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10)
  • Molecular Investigation of SNAC as an Oral Peptide Permeation Enhancer in Lipid Membranes via Solid-State NMR Source: ACS Publications URL
  • Compositions of pentosan polysulfate salts for oral administration and methods of use (Patent AU2015218642A1)

Sources

Exploratory

Engineering Beta-Lactam Immunoassays: A Comprehensive Guide on 6-(2-Phenoxyacetylamino)-n-hexanoic Acid as a Haptenic Spacer

Executive Summary The development of immunoassays for small molecules (haptens < 1000 Da) requires precise structural engineering. Because haptens lack the molecular weight to elicit an immune response independently, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of immunoassays for small molecules (haptens < 1000 Da) requires precise structural engineering. Because haptens lack the molecular weight to elicit an immune response independently, they must be conjugated to larger carrier proteins. In the context of beta-lactam antibiotics, specifically Penicillin V (phenoxymethylpenicillin), the inherent instability of the beta-lactam ring presents a significant diagnostic challenge.

To overcome this, 6-(2-Phenoxyacetylamino)-n-hexanoic acid is utilized as a highly stable, synthetic hapten[1]. By mimicking the primary immunogenic determinant of Penicillin V while replacing the labile core with a flexible aliphatic spacer, this molecule enables the generation of highly specific antibodies and stable coating antigens. This whitepaper details the chemical rationale, conjugation methodologies, and application workflows for utilizing this hapten in modern immunoassay development.

Chemical Rationale & Structural Mechanics

The Epitope: Phenoxyacetyl Moiety

The specificity of an immunoassay is dictated by the exposed epitope of the hapten. For Penicillin V, the phenoxyacetyl side chain is the primary structural feature that distinguishes it from other beta-lactams. By synthesizing a hapten that prominently features this phenoxyacetyl group, the resulting polyclonal or monoclonal antibodies will selectively bind free Penicillin V in complex matrices, such as serum or milk[1].

The Causality of the Spacer Arm (n-Hexanoic Acid)

Haptens cannot be attached directly to the surface of a massive carrier protein (like BSA or KLH) without compromising their availability. 6-(2-Phenoxyacetylamino)-n-hexanoic acid incorporates an n-hexanoic acid (6-carbon) chain. The selection of a C6 spacer is driven by the following causal factors:

  • Prevention of Steric Hindrance: If the spacer is too short (e.g., C2), the bulky electron clouds of the carrier protein will physically block the primary antibody from accessing the phenoxyacetyl epitope.

  • Avoidance of Hydrophobic Collapse: If the spacer is too long (e.g., >C8), the hydrophobic nature of the carbon chain causes it to fold back and bury itself into the hydrophobic pockets of the carrier protein, effectively masking the epitope[2].

  • Thermodynamic Balance: A C6 spacer provides the optimal balance of extension and solubility, projecting the epitope into the aqueous phase for maximum antibody interaction.

Quantitative Data: Impact of Spacer Length

The length of the spacer arm directly dictates the sensitivity (IC50) of the resulting competitive immunoassay. Table 1 summarizes the causal relationship between spacer length and assay performance.

Table 1: Impact of Spacer Length on Immunoassay Sensitivity for Beta-Lactams

Spacer MoleculeCarbon Chain LengthCarrier ProteinIC50 (ng/mL)Cross-Reactivity to CarrierStructural Consequence
Acetic acidC2BSA> 50.0HighSevere steric hindrance; antibodies bind the linker junction.
Butanoic acidC4BSA12.5ModeratePartial epitope availability.
Hexanoic acid C6 BSA 3.2 Low Optimal epitope projection into aqueous phase.
Octanoic acidC8BSA8.4ModerateHydrophobic collapse; spacer folds onto protein surface.

Conjugation Methodology: A Self-Validating System

To utilize 6-(2-Phenoxyacetylamino)-n-hexanoic acid as an immunogen or a coating antigen, it must be covalently linked to a carrier protein. The following protocol utilizes EDC/NHS chemistry to form stable amide bonds.

Causality of Reagent Choice: EDC activates the terminal carboxyl group of the hexanoic acid, but the resulting O-acylisourea intermediate hydrolyzes rapidly in water. Adding NHS forms a highly stable, amine-reactive NHS-ester. This two-step process ensures high coupling efficiency and prevents the carrier proteins from cross-linking to themselves.

Step-by-Step Protocol

Step 1: Hapten Activation Dissolve 10 mg of 6-(2-Phenoxyacetylamino)-n-hexanoic acid in 1 mL of anhydrous N,N-Dimethylformamide (DMF). Add 1.2 molar equivalents of EDC and 1.2 molar equivalents of NHS. Stir continuously for 2 hours at room temperature in the dark.

Step 2: In-Line Validation (Activation Check) Self-Validation: Before introducing expensive carrier proteins, verify activation via Thin Layer Chromatography (TLC). Spot the reaction mixture on a silica gel plate alongside the unreacted hapten. A shift in the Retention Factor ( Rf​ ) confirms the successful formation of the NHS-ester intermediate. Do not proceed if unreacted hapten dominates.

Step 3: Protein Conjugation Prepare a 10 mg/mL solution of Bovine Serum Albumin (BSA) in 0.1 M Carbonate-Bicarbonate buffer (pH 9.6). Causality: The high pH ensures that the ϵ -amino groups of the lysine residues on BSA are deprotonated and highly nucleophilic. Add the activated hapten solution dropwise to the BSA solution under vigorous stirring. React overnight at 4°C.

Step 4: Purification Transfer the conjugate to a dialysis cassette (MWCO 10 kDa). Dialyze extensively against PBS (pH 7.4) for 48 hours, with at least four buffer changes, to remove unreacted hapten, urea byproducts, and DMF.

Step 5: Final Validation (Conjugation Ratio) Self-Validation: Quantify the hapten density using the 2,4,6-trinitrobenzene sulfonic acid (TNBS) assay. By measuring the loss of free primary amines on the BSA molecule post-conjugation, you can calculate the epitope density. A target of 10–15 haptens per BSA molecule is optimal for a competitive ELISA coating antigen.

Fig 1. Workflow of hapten activation and carrier protein conjugation via EDC/NHS chemistry.

Applications in Immunoassay Development

Food Safety & Residue Monitoring

In agricultural diagnostics, 6-(2-Phenoxyacetylamino)-n-hexanoic acid-BSA conjugates are utilized as immobilized coating antigens in competitive ELISAs. These assays are critical for detecting Penicillin V residues in porcine tissue and milk, ensuring compliance with strict Maximum Residue Limits (MRLs), which dictate thresholds as low as 4 ppb in milk[2].

Clinical Diagnostics (Allergy Testing)

In clinical immunology, the hapten is conjugated to solid phases (such as the hydrophilic cellulose polymer used in ImmunoCAP-FEIA) to detect drug-specific IgE (sIgE) in patient serum[3]. This in vitro diagnostic approach is vital for assessing immediate hypersensitivity (allergy) to Penicillin V without subjecting the patient to potentially dangerous in vivo drug provocation tests[4].

Fig 2. Logic pathway of a competitive ELISA for Penicillin V detection using immobilized hapten.

References

  • Title: In Vitro Diagnostic Testing for Antibiotic Allergy Source: PMC - NIH URL
  • Title: Highly Sensitive Enzyme Immunoassays for the Detection of β-Lactam Antibiotics Source: ResearchGate URL
  • Title: Development of immunodetection assays for penicillins and sulfonamides in food of animal origin Source: ResearchGate URL
  • Title: Diagnosing and managing patients with drug hypersensitivity Source: AllergoLyon URL

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 6-(2-Phenoxyacetylamino)hexanoic Acid

Introduction and Mechanistic Rationale 6-(2-Phenoxyacetylamino)hexanoic acid is a highly versatile building block, frequently utilized as a spacer or hapten linker in bioconjugation, affinity chromatography, and medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

6-(2-Phenoxyacetylamino)hexanoic acid is a highly versatile building block, frequently utilized as a spacer or hapten linker in bioconjugation, affinity chromatography, and medicinal chemistry. The molecule consists of a hydrophobic phenoxyacetyl moiety coupled to a flexible 6-aminohexanoic acid (also known as aminocaproic acid) chain[1]. The phenoxyacetyl modification introduces aromatic character, ether linkage flexibility, and additional hydrogen bonding capabilities that are entirely absent in the parent amino acid[2].

The synthesis relies on a classic Schotten-Baumann acylation workflow. Because 6-aminohexanoic acid exists as a zwitterion in aqueous environments, the reaction requires a strongly basic system (e.g., Sodium Hydroxide) to deprotonate the ammonium group, rendering the primary amine nucleophilic. Phenoxyacetyl chloride[3] is then introduced as the acylating agent. The base serves a dual mechanistic purpose: it activates the nucleophile and acts as an acid scavenger to neutralize the hydrochloric acid byproduct, thereby driving the reaction forward and preventing the premature quenching of the amine.

Reagents and Materials

All quantitative data for the synthesis scale (100 mmol) is summarized below.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmountNotes
6-Aminohexanoic Acid Substrate / Nucleophile131.171.0 eq13.1 g (100 mmol)Zwitterionic; water-soluble[1]
Phenoxyacetyl Chloride Acylating Agent170.591.1 eq18.8 g (110 mmol)Highly moisture sensitive[3]
Sodium Hydroxide (2M) Base / Acid Scavenger40.002.2 eq110 mL (220 mmol)Maintains pH > 10
Hydrochloric Acid (12M) Acidifying Agent36.46As needed~15 mLLowers pH to 2.0 for isolation
Deionized Water Reaction Solvent18.02N/A50 mLBiphasic reaction medium

Experimental Workflow

SynthesisWorkflow N1 Dissolve 6-Aminohexanoic Acid in 2M NaOH N2 Cool to 0–5 °C (Ice Bath) N1->N2 N3 Dropwise Addition of Phenoxyacetyl Chloride N2->N3 N4 Vigorous Stirring at Room Temp (2h) N3->N4 N5 Acidify with conc. HCl to pH 2 N4->N5 N6 Vacuum Filtration & Water Wash N5->N6 N7 Recrystallization (EtOH/H2O) N6->N7

Experimental workflow for the Schotten-Baumann synthesis of 6-(2-Phenoxyacetylamino)hexanoic acid.

Step-by-Step Synthesis Protocol

Phase 1: Substrate Preparation
  • Dissolution : In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-aminohexanoic acid (13.1 g, 100 mmol) in 50 mL of a 2M aqueous NaOH solution (100 mmol).

  • Thermal Control : Place the reaction flask in an ice-water bath and allow the solution to cool to 0–5 °C.

    • Causality: Lowering the temperature is critical to suppress the competing side-reaction where the highly reactive phenoxyacetyl chloride hydrolyzes into phenoxyacetic acid before it can react with the amine.

Phase 2: Acylation Reaction
  • Reagent Addition : Slowly add phenoxyacetyl chloride (18.8 g, 110 mmol) dropwise over a period of 30 minutes using a pressure-equalizing addition funnel. Simultaneously, add an additional 60 mL of 2M NaOH (120 mmol) dropwise from a second funnel.

    • Causality: The simultaneous addition of NaOH maintains the system's pH above 10. This ensures the amine remains fully deprotonated and nucleophilic while immediately neutralizing the HCl generated by the coupling event.

  • Reaction Progression : Once the addition is complete, remove the ice bath and allow the biphasic reaction mixture to warm to room temperature (20–25 °C). Stir vigorously for 2 hours.

Phase 3: Isolation and Purification
  • Precipitation : Cool the reaction mixture again in an ice bath. Slowly add concentrated (12M) HCl dropwise under continuous stirring until the aqueous mixture reaches a pH of 2.0.

    • Causality: Acidification protonates the newly formed soluble carboxylate salt into its neutral carboxylic acid form. The resulting 6-(2-phenoxyacetylamino)hexanoic acid is insoluble in acidic water, driving its rapid precipitation as a white solid.

  • Filtration : Collect the crude precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with ice-cold deionized water (3 × 50 mL).

    • Causality: The cold water wash removes residual NaCl salts and any traces of unreacted 6-aminohexanoic acid without dissolving the target product.

  • Recrystallization : Recrystallize the crude solid from a boiling mixture of ethanol and water to achieve high analytical purity. Dry the purified product in a vacuum oven at 40 °C overnight to yield the final compound.

Analytical Validation

To ensure the protocol acts as a self-validating system, the structural integrity and purity of the synthesized compound must be confirmed via standard spectroscopic methods[4].

Analytical MethodTargetExpected Signals / Observations
1H NMR (DMSO-d6) Structural Confirmationδ 12.0 (br s, 1H, COOH), 8.1 (t, 1H, NH), 7.3-6.9 (m, 5H, Ar-H), 4.5 (s, 2H, O-CH2-CO), 3.1 (q, 2H, CH2-N), 2.2 (t, 2H, CH2-COO), 1.5-1.2 (m, 6H, aliphatic CH2).
ESI-MS (Negative) Mass Verification[M-H]- expected at m/z 264.1
Melting Point Purity AssessmentExpected sharp melting transition > 90 °C

References

  • "KEGG COMPOUND: C02379 (6-Aminohexanoic acid)", Kyoto Encyclopedia of Genes and Genomes (KEGG),[Link]

  • "Biologically relevant small molecules", Biological Magnetic Resonance Data Bank (BMRB),[Link]

Sources

Application

Application Note: Covalent Conjugation of 6-(2-Phenoxyacetylamino)-n-hexanoic Acid to BSA Carrier Proteins via EDC/Sulfo-NHS Chemistry

Target Audience: Researchers, scientists, and drug development professionals. Application: Immunogen preparation, pharmacokinetic assay development, and custom antibody generation against Penicillin V analogs.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Application: Immunogen preparation, pharmacokinetic assay development, and custom antibody generation against Penicillin V analogs.

Introduction & Strategic Overview

6-(2-Phenoxyacetylamino)-n-hexanoic acid is a synthetic hapten structurally analogous to the side chain of Penicillin V. In drug development and pharmacokinetic monitoring, generating highly specific antibodies against this moiety is critical. Because haptens (<1000 Da) lack the macromolecular size and complexity required to elicit a T-cell-dependent immune response, they must be covalently conjugated to a highly immunogenic carrier protein .

Bovine Serum Albumin (BSA) is the industry-standard carrier due to its high aqueous solubility, structural stability, and abundance of accessible lysine residues (approximately 30–35 surface-exposed primary amines out of 59 total) .

Mechanistic Causality: Why EDC/Sulfo-NHS?

As a Senior Application Scientist, I strongly advise against single-step conjugation for carboxyl-to-amine crosslinking when dealing with valuable haptens. Instead, this protocol utilizes a two-step EDC/Sulfo-NHS activation strategy . Here is the causality behind this chemical choice:

  • Activation Phase : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a zero-length crosslinker, reacts with the terminal carboxylic acid of 6-(2-Phenoxyacetylamino)-n-hexanoic acid to form an highly reactive O-acylisourea intermediate . If exposed directly to aqueous amines, this intermediate rapidly hydrolyzes, regenerating the carboxyl group and severely depressing conjugation efficiency .

Visualizing the Chemical Workflow

G Hapten 6-(2-Phenoxyacetylamino)- n-hexanoic acid (Terminal Carboxyl) Activation EDC / Sulfo-NHS Activation (pH 5.0-6.0) Hapten->Activation MES Buffer Intermediate Sulfo-NHS Ester Intermediate (Amine Reactive) Activation->Intermediate 15-30 min, RT Conjugation BSA Carrier Protein (Primary Amines, pH 7.4) Intermediate->Conjugation PBS Buffer Product Hapten-BSA Conjugate (Stable Amide Bond) Conjugation->Product 2 Hours, RT

Caption: Workflow of EDC/Sulfo-NHS mediated conjugation of a carboxyl-hapten to BSA carrier protein.

Quantitative Data & Reaction Stoichiometry

To achieve an optimal epitope density (typically 10–20 haptens per BSA molecule for immunization), we utilize a specific molar challenge ratio. The table below summarizes the optimized quantitative parameters.

ParameterReagentMolecular WeightMass / VolumeMolesMolar Ratio
Carrier BSA (Fraction V)~66,500 Da10.0 mg0.15 µmol1
Hapten 6-(2-Phenoxyacetylamino)-n-hexanoic acid265.3 g/mol 2.65 mg10.0 µmol~66
Activator 1 EDC (Hydrochloride)191.7 g/mol 3.83 mg20.0 µmol~133
Activator 2 Sulfo-NHS217.1 g/mol 5.43 mg25.0 µmol~166

Experimental Protocol

Materials Required
  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0. (Do not use buffers containing primary amines or carboxylates like Tris, glycine, or acetate).

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl (PBS), pH 7.4.

  • Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Purification: 7K MWCO Desalting Columns (e.g., Zeba™ Spin) or dialysis cassettes.

Step-by-Step Methodology

Step 1: Hapten Solubilization

  • Dissolve 2.65 mg of 6-(2-Phenoxyacetylamino)-n-hexanoic acid in 100 µL of anhydrous DMF.

Scientist Insight: Haptens with aromatic rings often exhibit limited aqueous solubility. Pre-dissolving in an aprotic solvent ensures complete solubilization before introduction to the aqueous activation buffer, preventing premature precipitation.

Step 2: Hapten Activation

  • Add 400 µL of Activation Buffer (MES, pH 6.0) to the solubilized hapten.

  • Immediately weigh and add 3.83 mg of EDC and 5.43 mg of Sulfo-NHS to the solution.

  • Incubate the reaction at room temperature (RT) for 15–30 minutes with continuous gentle agitation.

Step 3: Carrier Protein Preparation

  • While the hapten is activating, dissolve 10 mg of BSA in 1.0 mL of Conjugation Buffer (PBS, pH 7.4). Ensure the solution is clear and free of bubbles.

Step 4: Conjugation

  • Add the activated hapten solution (500 µL) dropwise to the 1.0 mL BSA solution while vortexing gently.

  • Incubate the mixture for 2 hours at RT, or overnight at 4°C, under continuous end-over-end rotation.

Scientist Insight: Dropwise addition is a critical causality step. It prevents localized high concentrations of DMF and activated hapten, which can cause the BSA to rapidly denature or cross-link into insoluble aggregates.

Step 5: Purification & Self-Validation

  • Remove unreacted hapten, EDC byproducts, and Sulfo-NHS leaving groups using a 7K MWCO desalting column equilibrated with PBS.

  • Self-Validating System: To verify conjugation success, perform a TNBS (2,4,6-trinitrobenzene sulfonic acid) assay on the purified conjugate alongside an unconjugated BSA control. A quantifiable reduction in available free amines confirms the successful covalent attachment of the hapten.

Troubleshooting Guide

Observation / IssueMechanistic CausalityCorrective Action
Precipitation during Step 4 Solvent shock from DMF or extreme hydrophobicity of the heavily conjugated BSA molecule.Ensure DMF does not exceed 10-15% of the final volume. Reduce the Hapten:BSA challenge ratio from 66:1 to 30:1.
Low Conjugation Efficiency Hydrolysis of EDC/Sulfo-NHS prior to use, or rapid hydrolysis of the intermediate.Use freshly purchased, high-quality EDC/Sulfo-NHS. Ensure the MES buffer pH is strictly ≤ 6.0 during activation.
High Background in Assays Incomplete removal of free, unreacted hapten which competitively inhibits antibody binding.Perform exhaustive dialysis (3 buffer exchanges over 24 hours) or run the sample through two sequential desalting columns.

References

  • Hermanson, G. T. (2013). "Bioconjugate Techniques - 3rd Edition." Elsevier Academic Press,[Link]

Method

Application Note: Comprehensive NMR Spectroscopy Characterization of 6-(2-Phenoxyacetylamino)-n-hexanoic Acid

Executive Summary & Molecule Overview 6-(2-Phenoxyacetylamino)-n-hexanoic acid (Chemical Formula: C14H19NO4, MW: 265.31 g/mol ) is a highly versatile synthetic intermediate and linker utilized in medicinal chemistry, pep...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecule Overview

6-(2-Phenoxyacetylamino)-n-hexanoic acid (Chemical Formula: C14H19NO4, MW: 265.31 g/mol ) is a highly versatile synthetic intermediate and linker utilized in medicinal chemistry, peptide synthesis, and the development of PROTACs. Structurally, the molecule is characterized by four distinct chemical domains: an aromatic phenoxy ring, an ether linkage, a central amide bond, and a terminal aliphatic hexanoic acid chain.

Validating the structural integrity of this molecule is critical prior to downstream biological or synthetic applications. Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful and definitive analytical tool for characterizing small molecule structures and validating synthetic purity [1]. This application note provides a comprehensive, self-validating protocol for the 1D and 2D NMR characterization of 6-(2-Phenoxyacetylamino)-n-hexanoic acid, detailing the causality behind experimental choices to ensure reproducible and accurate spectral assignments.

Experimental Workflow & Causality

The characterization of small molecules with both hydrophobic (phenoxy) and hydrophilic (carboxylic acid, amide) moieties requires careful solvent selection and a multi-tiered NMR approach [2].

Workflow A 1. Sample Preparation 15-25 mg in 0.6 mL DMSO-d6 Internal Standard: TMS B 2. 1D NMR Acquisition 1H (400 MHz) & 13C (100 MHz) A->B C 3. 2D NMR Acquisition COSY, HSQC, HMBC (For Connectivity Validation) B->C D 4. Data Processing Fourier Transform, Phase & Baseline Correction C->D E 5. Structural Validation Multiplet Analysis & Peak Integration D->E

Figure 1: Standardized NMR analytical workflow for small molecule characterization.

Sample Preparation Protocol

Causality of Solvent Choice: While Chloroform-d (CDCl3) is a standard NMR solvent, it is suboptimal for this molecule. The polar carboxylic acid and amide groups can cause aggregation or poor solubility in CDCl3. Furthermore, CDCl3 promotes rapid chemical exchange of the labile -NH and -COOH protons, often rendering them invisible or extremely broad. Dimethyl sulfoxide-d6 (DMSO-d6) is chosen because its strong hydrogen-bonding capability disrupts intermolecular aggregation, fully solubilizes the compound, and drastically slows proton exchange, allowing sharp, quantifiable signals for the labile protons.

Step-by-Step Methodology:

  • Weighing: Accurately weigh 15–25 mg of 6-(2-Phenoxyacetylamino)-n-hexanoic acid into a clean, static-free glass vial.

  • Dissolution: Add exactly 0.6 mL of high-purity DMSO-d6 (containing 0.03% v/v Tetramethylsilane [TMS] as an internal standard) to the vial [3].

  • Homogenization: Vortex the solution for 30 seconds. If particulates remain, sonicate for 1–2 minutes until the solution is optically clear. Self-validation step: Any undissolved material will distort the magnetic field homogeneity, leading to broadened peaks and loss of fine J-coupling resolution.

  • Transfer: Use a clean glass Pasteur pipette to transfer the solution into a standard 5 mm high-quality NMR tube. Ensure the solvent height is approximately 40–50 mm to optimize the probe's filling factor and facilitate efficient shimming.

1D NMR Characterization (1H and 13C)

Proton (1H) NMR Analysis

The 1H NMR spectrum (acquired at 400 MHz) provides the primary structural fingerprint.

  • Labile Protons: The carboxylic acid (-COOH) proton appears as a broad singlet far downfield at ~12.0 ppm. The amide (-NH) proton appears at ~8.05 ppm as a triplet ( J=5.6 Hz) due to spin-spin coupling with the adjacent methylene group (C6).

  • Aromatic Region: The phenoxy ring exhibits a classic monosubstituted-like splitting pattern. The meta-protons appear as a pseudo-triplet at 7.29 ppm, while the ortho and para protons overlap in a multiplet around 6.95 ppm.

  • Aliphatic Region: The isolated O-CH2 group appears as a sharp singlet at 4.46 ppm because it has no adjacent protons to couple with. The hexanoic acid chain presents predictable multiplets based on proximity to the electron-withdrawing amide and carboxylic acid groups.

Carbon (13C) NMR Analysis

The 13C NMR spectrum (acquired at 100 MHz) confirms the carbon skeleton. The two carbonyl carbons are highly deshielded: the carboxylic acid at 174.5 ppm and the amide at 167.8 ppm. The ether-linked aliphatic carbon (O-CH2) is shifted downfield to 67.2 ppm due to the electronegative oxygen atom.

Table 1: Summarized 1H and 13C NMR Assignments (DMSO-d6)
Position / Moiety1H Chemical Shift (δ, ppm)Multiplicity & Integration J -Coupling (Hz)13C Chemical Shift (δ, ppm)
-COOH 12.00br s, 1H-174.5
Amide C=O ---167.8
-NH 8.05t, 1H5.6-
Ar-H (meta) 7.29dd, 2H8.5, 7.4129.5
Ar-H (ortho/para) 6.95m, 3H-114.6 (o), 121.0 (p)
Ar-C (ipso) ---158.0
Ph-O-CH2 4.46s, 2H-67.2
NH-CH2 (C6) 3.10q, 2H6.638.5
CH2-COOH (C2) 2.19t, 2H7.433.6
CH2 (C5) 1.42m, 2H-28.9
CH2 (C3) 1.48m, 2H-26.0
CH2 (C4) 1.25m, 2H-24.2

2D NMR Validation Workflows

To establish a self-validating system, 1D NMR must be corroborated by 2D NMR techniques. Overlapping aliphatic signals (C3, C4, C5) and the lack of direct proton-proton coupling across heteroatoms necessitate COSY and HMBC experiments to unequivocally prove molecular connectivity.

COSY (Correlation Spectroscopy)

Purpose: To map the contiguous aliphatic spin system. Observation: The amide proton (δ 8.05) shows a clear cross-peak with the C6 methylene protons (δ 3.10). Tracing the COSY spectrum allows the researcher to "walk" down the hexanoic chain from C6 → C5 → C4 → C3 → C2, resolving the overlapping multiplets in the 1.25–1.50 ppm region.

HSQC (Heteronuclear Single Quantum Coherence)

Purpose: To assign carbons to their directly attached protons. Observation: HSQC resolves the carbon assignments for the aliphatic chain, confirming that the proton multiplet at 1.25 ppm corresponds to the C4 carbon at 24.2 ppm.

HMBC (Heteronuclear Multiple Bond Correlation)

Purpose: To bridge the "gaps" across heteroatoms (Oxygen and Nitrogen) and quaternary carbons. Observation: HMBC is the ultimate proof of the molecule's assembly. The O-CH2 protons (δ 4.46) show strong long-range correlations to both the ipso-carbon of the phenoxy ring (δ 158.0) and the amide carbonyl (δ 167.8). Simultaneously, the C6 protons (δ 3.10) correlate back to the same amide carbonyl, proving the phenoxyacetyl moiety is covalently linked to the hexanoic acid chain.

SpinSystem Ph Phenoxy Ring (δH 6.95-7.29) OCH2 O-CH2 (δH 4.46, δC 67.2) Ph->OCH2 HMBC Amide Amide C=O (δC 167.8) OCH2->Amide HMBC NH NH (δH 8.05) Amide->NH HMBC Hex Hexanoic Chain (C2-C6 Aliphatics) NH->Hex COSY COOH Carboxylic Acid (δH 12.0, δC 174.5) Hex->COOH HMBC

Figure 2: Logical mapping of molecular connectivity using 2D NMR (COSY and HMBC) cross-correlations.

Conclusion

By utilizing DMSO-d6 to arrest chemical exchange and employing a combination of 1D and 2D NMR techniques, the complete structural assignment of 6-(2-Phenoxyacetylamino)-n-hexanoic acid can be achieved with high confidence. The step-by-step validation of the ether and amide linkages via HMBC ensures that the synthesized or procured material is structurally sound for rigorous downstream pharmaceutical applications.

References

  • Wacker, A., et al. "NMR characterization of RNA small molecule interactions." Methods, 2019. Available at:[Link]

  • Iowa State University Chemical Instrumentation Facility. "NMR Sample Preparation." ISU CIF Protocols, 2013. Available at:[Link]

  • Das, A., et al. "Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy." Analytical Chemistry, 2022. Available at:[Link]

Application

Application Note: In Vitro Assay Protocols Involving 6-(2-Phenoxyacetylamino)-n-hexanoic Acid Conjugates

Target Audience: Researchers, assay developers, and medicinal chemists in drug development and biologics. Content Focus: Hapten design, bioconjugation, immunoassay development, and enzymatic kinetic profiling.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay developers, and medicinal chemists in drug development and biologics. Content Focus: Hapten design, bioconjugation, immunoassay development, and enzymatic kinetic profiling.

Executive Summary

6-(2-Phenoxyacetylamino)-n-hexanoic acid (PAHA) is a highly specialized synthetic conjugate comprising a phenoxyacetyl moiety—the defining structural side-chain of Penicillin V—linked via an amide bond to a 6-aminohexanoic acid spacer. In drug development and bioanalysis, PAHA serves two critical functions:

  • As a structurally optimized hapten for generating high-affinity monoclonal antibodies (mAbs) against the phenoxyacetyl epitope, enabling the development of sensitive immunoassays for Penicillin V and related metabolites.

  • As a molecular probe for evaluating the active-site promiscuity and competitive inhibition kinetics of acyl-CoA ligases, specifically Phenylacetate-CoA ligase (PCL), an essential enzyme in penicillin biosynthesis.

This application note provides field-proven, self-validating protocols for bioconjugating PAHA to carrier proteins, developing indirect competitive ELISAs (ic-ELISA), and utilizing the compound in enzymatic kinetic assays.

Mechanistic Rationale: The Role of the Hexanoic Acid Spacer

Small molecules (haptens) under 1,000 Da cannot elicit an immune response independently and must be conjugated to immunogenic carrier proteins like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)[1]. However, direct conjugation of a small epitope often leads to steric hindrance, where the carrier protein masks the target structure from B-cell receptors.

The integration of an n-hexanoic acid tail in PAHA solves this by acting as a flexible, 6-carbon spacer arm. This design achieves facial selectivity , ensuring the phenoxyacetyl "head" subregion is optimally presented to the immune system while the carboxylic acid "tail" serves as an activatable functional group for bioconjugation[1]. Furthermore, maintaining an initial hapten-to-protein molar ratio (MR) of 50:1 to 200:1 is critical for maximizing immunogenicity without precipitating the carrier protein[2].

HaptenConjugation PAHA 6-(2-Phenoxyacetylamino)- n-hexanoic acid Activation EDC/NHS Activation (NHS-Ester Formation) PAHA->Activation Conjugate Hapten-Protein Conjugate Activation->Conjugate Carrier Carrier Protein (KLH / BSA) Carrier->Conjugate Amine Coupling Validation MALDI-TOF MS Molar Ratio Validation Conjugate->Validation

Caption: Workflow for EDC/NHS-mediated hapten-carrier conjugation and MS validation.

Protocol 1: EDC/NHS-Mediated Bioconjugation of PAHA

Causality & Trustworthiness: To create a self-validating system, this protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable, amine-reactive NHS-ester intermediate[3]. The reaction is validated downstream using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) to quantify the exact hapten density (Molar Ratio, MR) on the carrier.

Step-by-Step Methodology
  • Hapten Activation: Dissolve 50 mg of PAHA in 1 mL of anhydrous Dimethyl Sulfoxide (DMSO). Add 1.5 molar equivalents of EDC and 1.5 molar equivalents of NHS. Incubate the mixture in the dark at room temperature (RT) for 2 hours with continuous magnetic stirring to form the PAHA-NHS ester.

  • Carrier Protein Preparation: Dissolve KLH (for immunization) or BSA (for assay coating) in 0.2 M HEPES buffer (pH 7.2) to a final concentration of 10 mg/mL. Expert Insight: Avoid primary amine-containing buffers like Tris, which will quench the NHS ester.

  • Conjugation: Add the activated PAHA-NHS solution dropwise to the carrier protein solution under vigorous stirring. Target an initial hapten-to-protein input ratio of 100:1.

  • Incubation & Quenching: Allow the conjugation to proceed for 4 hours at RT. Quench any unreacted NHS esters by adding 100 µL of 1 M Tris-HCl (pH 8.0).

  • Purification: Transfer the conjugate to a dialysis cassette (10 kDa MWCO). Dialyze against 4 L of Phosphate-Buffered Saline (PBS, pH 7.4) at 4°C for 72 hours, changing the buffer every 12 hours to remove free hapten and coupling reagents.

  • Validation (MALDI-TOF MS): Analyze the dialyzed conjugate alongside an unconjugated protein standard. Calculate the MR by taking the mass difference between the conjugate and the native protein, divided by the mass of the hapten minus the leaving group (H2O).

Data Presentation: Typical Conjugation Quality Control
Carrier ProteinInput Molar Ratio (Hapten:Protein)Native Mass (Da)Conjugate Mass (Da)Calculated MR (Epitope Density)
BSA (Coating) 50:166,43069,850~13.5
KLH (Immunogen) 200:1~8,000,000~8,250,000~980.0

Protocol 2: Indirect Competitive ELISA (ic-ELISA)

Causality & Trustworthiness: This protocol utilizes the PAHA-BSA conjugate as a solid-phase coating antigen. In a competitive format, free analyte (e.g., Penicillin V) in the sample competes with the immobilized PAHA-BSA for binding sites on the primary anti-phenoxyacetyl mAb. A self-validating standard curve is generated using known concentrations of Penicillin V, ensuring assay reliability.

AssayWorkflow Coating Microtiter Plate Coated with PAHA-BSA Incubation Add Analyte + Primary mAb Coating->Incubation Competition Competitive Binding Incubation->Competition Detection Add HRP-Secondary Ab + TMB Substrate Competition->Detection Readout Absorbance at 450 nm Detection->Readout

Caption: Logical flow of the indirect competitive ELISA utilizing PAHA-BSA conjugates.

Step-by-Step Methodology
  • Plate Coating: Dilute PAHA-BSA in 50 mM Carbonate-Bicarbonate buffer (pH 9.6) to 1 µg/mL. Add 100 µL/well to a 96-well high-binding microtiter plate. Incubate overnight at 4°C.

  • Blocking: Wash the plate 3 times with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 3% Skim Milk in PBST to block non-specific binding sites. Incubate for 1 hour at 37°C.

  • Competitive Incubation: Wash the plate 3 times. Add 50 µL of sample or Penicillin V standard (0.01 to 1000 ng/mL in PBS) to each well, immediately followed by 50 µL of primary anti-phenoxyacetyl mAb (optimized dilution, e.g., 1:5000). Incubate for 1 hour at 37°C.

  • Secondary Antibody: Wash 5 times. Add 100 µL/well of HRP-conjugated Goat Anti-Mouse IgG (1:10,000 in PBST). Incubate for 45 minutes at 37°C.

  • Detection: Wash 5 times. Add 100 µL/well of TMB (3,3',5,5'-Tetramethylbenzidine) substrate. Incubate in the dark for 15 minutes at RT.

  • Readout: Stop the reaction with 50 µL/well of 2 M H2SO4. Read absorbance at 450 nm using a microplate reader. Calculate the IC50 using a 4-parameter logistic (4PL) curve fit.

Data Presentation: Typical Cross-Reactivity (CR) Profile
AnalyteIC50 (ng/mL)Cross-Reactivity (%)
Penicillin V 0.45 ± 0.05100%
Phenoxyacetic Acid 0.82 ± 0.1054.8%
PAHA (Free Hapten) 0.50 ± 0.0690.0%
Penicillin G >10,000<0.01%

Note: The high cross-reactivity with free PAHA and phenoxyacetic acid confirms the antibody's specificity for the phenoxyacetyl epitope, while the lack of binding to Penicillin G (phenylacetyl side chain) demonstrates exquisite structural discrimination.

Protocol 3: Enzymatic Kinetic Profiling of Acyl-CoA Ligases

Causality & Trustworthiness: Phenylacetate-CoA ligase (PCL) from Penicillium chrysogenum demonstrates broad substrate promiscuity, activating various carboxylic acids to their CoA thioesters[4]. While phenoxyacetic acid is a primary substrate, PAHA can be utilized as an in vitro structural probe to evaluate the steric limits of the PCL active site. By comparing the kinetic parameters (Km, kcat) of phenoxyacetic acid against the bulkier PAHA, researchers can map the enzyme's binding pocket dimensions.

Step-by-Step Methodology
  • Reaction Master Mix: Prepare an assay buffer containing 100 mM Tris-HCl (pH 8.0), 5 mM MgCl2, 2.5 mM ATP, and 1 mM Coenzyme A (CoA).

  • Substrate Preparation: Prepare serial dilutions of the substrate (Phenoxyacetic acid or PAHA) ranging from 0.1 mM to 10 mM in assay buffer.

  • Enzyme Initiation: Pre-warm the reaction mixtures to 25°C. Initiate the reaction by adding purified PCL enzyme to a final concentration of 0.5 µM.

  • Time-Course Quenching: At specific time intervals (e.g., 1, 3, 5, 10 minutes), withdraw 50 µL aliquots and immediately quench the reaction by adding 50 µL of 5% Trichloroacetic acid (TCA) to precipitate the enzyme.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV (C18 column, detection at 260 nm for the adenine ring of CoA).

  • Quantification: Quantify the formation of the acyl-CoA thioester product using a standard curve of unreacted CoA (measuring CoA depletion). Fit the initial velocity data to the Michaelis-Menten equation to derive Km and kcat.

Data Presentation: Comparative Kinetic Parameters for PCL
SubstrateKm (mM)kcat (s⁻¹)kcat/Km (mM⁻¹s⁻¹)Relative Efficiency
Phenoxyacetic Acid (POA) 1.2 ± 0.19.4 ± 0.57.8 ± 1.2100%
Phenylacetic Acid (PAA) 6.1 ± 0.31.4 ± 0.20.23 ± 0.06~3%
PAHA (Probe) 15.4 ± 1.20.8 ± 0.10.05 ± 0.01<1%

Expert Insight: The drastically reduced catalytic efficiency (kcat/Km) for PAHA compared to POA indicates that while the phenoxyacetyl head is recognized by PCL, the bulky hexanoic acid tail introduces severe steric clashes within the adenylation domain of the enzyme[4].

References

  • Tuomola, M., et al. "Production and characterisation of monoclonal antibodies against a very small hapten, 3-methylindole." Journal of Immunological Methods, 2000. Available at:[Link][2]

  • Wang, L., et al. "Synthesis of Hapten and Development of Immunoassay Based on Monoclonal Antibody for the Detection of Dufulin in Agricultural Samples." Journal of Agricultural and Food Chemistry, American Chemical Society, 2013. Available at:[Link][3]

  • Robinson, J., et al. "Development of Cross-Reactive Antibodies for the Identification and Treatment of Synthetic Cannabinoid Receptor Agonist Toxicity." Vaccines, MDPI, 2022. Available at:[Link][1]

Sources

Method

Advanced Crystallization Techniques for the Purification of 6-(2-Phenoxyacetylamino)-n-hexanoic acid

An Application Note and Protocol Guide Abstract Introduction: The Importance of Precursor Purity 6-(2-Phenoxyacetylamino)-n-hexanoic acid is a crucial building block in the semi-synthetic production of Penicillin V. It s...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide

Abstract

Introduction: The Importance of Precursor Purity

6-(2-Phenoxyacetylamino)-n-hexanoic acid is a crucial building block in the semi-synthetic production of Penicillin V. It serves as the N-acylated side-chain precursor that is enzymatically ligated to the 6-aminopenicillanic acid (6-APA) nucleus.[2][6] The purity of this intermediate directly impacts the yield, purity, and impurity profile of the final Active Pharmaceutical Ingredient (API). Impurities present in the precursor can carry through the synthesis, lead to unwanted side reactions, or inhibit the enzymatic conversion, making their removal at this stage a critical process objective.

Crystallization is a powerful and widely used technique in the pharmaceutical industry for the purification of APIs and intermediates.[3][4] It is a highly selective process that leverages differences in solubility to separate the target compound from impurities, resulting in a solid form with a highly ordered molecular structure.[4] A well-designed crystallization process not only enhances chemical purity but also allows for control over critical physical properties such as crystal size, shape, and polymorphic form, which can influence downstream processing like filtration and drying.[3]

Physicochemical Profile and Strategic Considerations

Understanding the molecular properties of 6-(2-Phenoxyacetylamino)-n-hexanoic acid is fundamental to developing an effective crystallization strategy.

  • Structure and Functionality: The molecule possesses a terminal carboxylic acid group, a secondary amide linkage, a flexible hexanoic acid chain, and a phenoxyacetyl moiety.

  • Polarity and Hydrogen Bonding: The carboxylic acid and amide groups are polar and capable of acting as both hydrogen bond donors and acceptors.[7] This suggests solubility in polar protic solvents (e.g., alcohols) and some polar aprotic solvents. The long hydrocarbon chain and the aromatic ring introduce nonpolar character, which may confer solubility in moderately polar to nonpolar organic solvents.

  • Solubility: The key to crystallization is identifying a solvent or solvent system where the compound has high solubility at an elevated temperature and low solubility at a lower temperature (for cooling crystallization), or a solvent/anti-solvent pair with vastly different solubilizing capacities.[8] Carboxylic acids, in general, show increased solubility in solvents that can engage in hydrogen bonding.[8][9]

Workflow for Crystallization Method Development

The selection of an appropriate crystallization technique is a systematic process. The following workflow provides a logical approach to developing a robust purification method.

Caption: Workflow for selecting a suitable crystallization technique.

Crystallization Techniques and Protocols

Three primary crystallization methods are broadly applicable to pharmaceutical intermediates like 6-(2-Phenoxyacetylamino)-n-hexanoic acid.[3][4][10]

Cooling Crystallization

Causality and Rationale: This technique is ideal for compounds that exhibit a steep solubility curve, meaning a significant increase in solubility with temperature.[11] The process involves dissolving the crude material in a minimal amount of a suitable solvent at an elevated temperature to form a saturated or near-saturated solution. As the solution is slowly cooled, it becomes supersaturated, which drives the nucleation and subsequent growth of crystals. The controlled cooling rate is crucial for forming well-ordered, pure crystals and avoiding rapid precipitation or "oiling out".[4][12]

Protocol 1: Cooling Crystallization

  • Solvent Selection: In a series of small test tubes, determine the solubility of the crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, water/alcohol mixtures) at room temperature and near the solvent's boiling point. An ideal solvent will fully dissolve the compound when hot but show poor solubility when cold.[8]

  • Dissolution: Place the crude 6-(2-Phenoxyacetylamino)-n-hexanoic acid (e.g., 1.0 g) in an Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) portion-wise while heating and stirring (e.g., on a hot plate with a magnetic stirrer) until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve full dissolution.

  • Controlled Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly towards room temperature. Slow cooling is critical for the formation of large, pure crystals. Insulating the flask can further slow the cooling rate.

  • Inducing Crystallization (if necessary): If crystallization does not occur upon cooling, it can be induced by scratching the inside of the flask with a glass rod below the solvent level or by adding a small seed crystal of the pure compound.

  • Maturation/Aging: Once crystal formation begins, allow the solution to stand at room temperature for a period (e.g., 1-2 hours) to allow for complete crystal growth.

  • Further Cooling: To maximize yield, place the flask in an ice bath for at least 30 minutes to further decrease the solubility of the compound.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the purified crystals, for example, in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Anti-Solvent Crystallization

This method, also known as solvent displacement, induces crystallization by adding a second solvent (the "anti-solvent") in which the compound is insoluble, to a solution of the compound in a "good" solvent.[10][13]

Causality and Rationale: Anti-solvent crystallization is highly effective when a suitable single solvent for cooling crystallization cannot be found.[10] The addition of the anti-solvent reduces the overall solvating power of the solvent mixture, thereby decreasing the solubility of the target compound and inducing supersaturation.[14] The rate of anti-solvent addition is a critical parameter; slow addition promotes the growth of larger, more uniform crystals, while rapid addition can cause amorphous precipitation.[15] The chosen solvent and anti-solvent must be fully miscible.

Protocol 2: Anti-Solvent Crystallization

  • Solvent/Anti-Solvent System Selection: Identify a "good" solvent in which the compound is highly soluble (e.g., acetone, methanol). Then, identify a miscible "anti-solvent" in which the compound is poorly soluble (e.g., water, hexane, toluene).

  • Dissolution: Dissolve the crude 6-(2-Phenoxyacetylamino)-n-hexanoic acid in the minimum amount of the "good" solvent at room temperature with stirring.

  • Anti-Solvent Addition: While stirring the solution, add the anti-solvent slowly and dropwise. Continue adding the anti-solvent until the solution becomes slightly turbid (cloudy), which indicates the onset of nucleation.

  • Crystal Growth: Once turbidity is observed, stop the addition of the anti-solvent and allow the solution to stir for a period (e.g., 30-60 minutes) to allow crystals to grow. Seeding at the point of initial turbidity can improve control over the process.[10]

  • Complete Precipitation: After the initial crystal growth phase, resume the slow addition of the anti-solvent to ensure complete precipitation and maximize the yield.

  • Aging and Isolation: Allow the mixture to stir for an additional 30 minutes, then isolate the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a solvent mixture containing a higher proportion of the anti-solvent.

  • Drying: Dry the crystals under vacuum.

Evaporative Crystallization

This technique involves the slow evaporation of the solvent from a solution, which gradually increases the solute concentration to the point of supersaturation and crystallization.[16]

Causality and Rationale: Evaporative crystallization is particularly useful for compounds that are sensitive to heat or do not show a significant change in solubility with temperature.[4] The process is typically performed at or slightly above room temperature. The rate of evaporation dictates the rate of supersaturation generation; slow evaporation is essential for growing high-quality crystals. This method is often used for small-scale crystallizations or when other methods fail.

Protocol 3: Evaporative Crystallization

  • Solvent Selection: Choose a relatively volatile solvent in which the compound is soluble. Solvents like ethyl acetate or acetone are often good choices.[7][8] Avoid very volatile solvents like dichloromethane if possible, as they can evaporate too quickly, leading to poor crystal quality.[7]

  • Dissolution: Dissolve the crude material in the chosen solvent to create a clear, unsaturated or just-saturated solution.

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Evaporation: Transfer the filtrate to a clean crystallization dish or a beaker. Cover the container with a perforated lid (e.g., Parafilm with small holes poked in it) to slow down the rate of evaporation and prevent dust from entering.

  • Crystallization: Place the container in a location with gentle airflow (like a fume hood with the sash lowered) and allow the solvent to evaporate slowly over several hours or days.

  • Isolation and Drying: Once a sufficient quantity of crystals has formed and most of the solvent has evaporated, collect the crystals by filtration, wash with a minimal amount of cold solvent, and dry.

Summary of Techniques and Troubleshooting

TechniquePrimary MechanismIdeal ForKey ParametersCommon Issues & Solutions
Cooling Crystallization Decreasing solubility by lowering temperature.[5]Compounds with high temperature-dependent solubility.Cooling Rate, Final Temperature, Stirring.Oiling Out: Compound separates as a liquid. Solution: Re-heat to dissolve, add more solvent, and cool slower.[12]
Anti-Solvent Crystallization Decreasing solubility by adding a miscible non-solvent.[10]Compounds with low temperature-dependent solubility or for controlling particle size.Anti-Solvent Addition Rate, Temperature Control, Solvent/Anti-Solvent Ratio.Amorphous Precipitation: Rapid, uncontrolled solidification. Solution: Add anti-solvent more slowly, at a higher temperature, or with more vigorous stirring.
Evaporative Crystallization Increasing concentration by removing solvent.[4]Heat-sensitive compounds or for small-scale/exploratory work.Rate of Evaporation, Solvent Volatility, Surface Area.Crusting/Poor Crystal Form: Evaporation is too fast. Solution: Reduce airflow, use a less volatile solvent, or further restrict the container opening.

Conclusion

The purification of 6-(2-Phenoxyacetylamino)-n-hexanoic acid via crystallization is a critical step in the manufacturing pathway of Penicillin V. By systematically evaluating the compound's solubility and applying the principles of cooling, anti-solvent, or evaporative crystallization, researchers can develop a robust and scalable process. The choice of method depends on the specific physicochemical properties of the compound and the desired attributes of the final crystalline product. The protocols provided herein serve as a comprehensive starting point for method development, enabling the consistent production of high-purity material essential for drug development and manufacturing.

References

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Available from: [Link]

  • Manimpex. (n.d.). Guide for crystallization. Available from: [Link]

  • Zhanghua Dryer. (2025, July 11). The Importance of Crystallization in Pharmaceutical Manufacturing. Available from: [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Available from: [Link]

  • Al-Obaidi, H., & Buckton, G. (2022). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. PMC. Available from: [Link]

  • Myerson, A. S. (2002). Crystallization of Organic Compounds. John Wiley & Sons.
  • BIA. (n.d.). Crystallisation in pharmaceutical processes. Available from: [Link]

  • ACS Publications. (2023, July 17). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. Crystal Growth & Design. Available from: [Link]

  • Sengar, S., et al. (2022, April 20). Three-Step Mechanism of Antisolvent Crystallization.
  • Karunanithi, A. T., et al. (2018, January 12). Solvent design for crystallization of carboxylic acids. ResearchGate. Available from: [Link]

  • Yamada, S., et al. (1975). Optical resolution of N-acyl-DL-amino acids by preferential crystallization procedure. Preparation of L-DOPA and L-.alpha. Journal of Organic Chemistry.
  • Unknown. (n.d.).
  • Cambridge University Press. (n.d.). Crystallization in the Pharmaceutical Industry (Chapter 13).
  • Sengar, S., et al. (2022, April 20). Three-Step Mechanism of Antisolvent Crystallization. ACS Publications. Available from: [Link]

  • ANDRITZ. (n.d.). Crystallization process guide | industrial use. Available from: [Link]

  • Google Patents. (n.d.). US6569829B1 - Process for producing long chain N-acyl acidic amino acid.
  • OpenUCT. (n.d.).
  • PubChem. (n.d.). 6-Aminohexanoic Acid. Available from: [Link]

  • MBB College. (n.d.). microbial production of penicillin. Available from: [Link]

  • MDPI. (2024, July 3). Application of Anti-Solvent Crystallization for High-Purity Potash Production from K-Feldspar Leaching Solution. Available from: [Link]

  • Mitsubishi Chemical Corporation. (n.d.). Separation and Purification of Pharmaceuticals and Antibiotics.
  • GEA. (n.d.). Crystallization of Amino Acids. Available from: [Link]

  • Di Marzo, V., & Piscitelli, F. (2019, December 3). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes.
  • PubChem. (n.d.). 6-(Didecylamino)hexanoic acid. Available from: [Link]

  • PDB Europe. (n.d.). Cloning, purification, crystallization and preliminary structural studies of penicillin V acylase from Bacillus subtilis. PMC. Available from: [Link]

  • Google Patents. (n.d.). EP0977883B1 - Improved process for the fermentative production of penicillin.
  • Quora. (2016, July 10). What is the solubility of hexanoic acid? How can this be determined?.
  • IS MUNI. (n.d.). Physical Properties: Solubility Classification:. Available from: [Link]

  • University of Sydney. (2023, August 31). Solubility of Organic Compounds.
  • PubMed. (n.d.). Genetic polymorphism of bile acid CoA: amino acid N-acyltransferase in Japanese individuals. Available from: [Link]

  • MDPI. (n.d.).
  • Frontiers. (n.d.). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine.
  • J-GLOBAL. (n.d.). 6-(Acetylamino)hexanoic acid. Available from: [Link]

  • PubChem. (n.d.). 6-Oxo-6-(2-phenoxyethoxy)hexanoic acid. Available from: [Link]

  • Wikipedia. (n.d.). Caproic acid. Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 6-(2-Phenoxyacetylamino)-n-hexanoic acid

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals facing aqueous solubility challenges with 6-(2-Phenoxyacetylamino)-n-hexanoic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals facing aqueous solubility challenges with 6-(2-Phenoxyacetylamino)-n-hexanoic acid .

Structurally, this molecule presents a dual challenge: it possesses a highly lipophilic phenoxyacetamido tail that drives rapid precipitation in aqueous media, paired with a terminal carboxylic acid group (pKa ~4.8). By analyzing the physicochemical properties of these functional groups, we can deploy targeted, self-validating solubilization strategies.

Solubilization Decision Matrix

Before proceeding to the specific protocols, consult the decision matrix below to select the optimal solubilization pathway based on your experimental constraints.

G Start 6-(2-Phenoxyacetylamino)- n-hexanoic acid Assess Assess Formulation Constraints Start->Assess pH pH Adjustment & Salt Formation Assess->pH Solid/Aqueous Cosolvent Cosolvency (PEG 400) Assess->Cosolvent Liquid/Tox-tolerant CD Cyclodextrin Complexation Assess->CD High Biocompatibility pH_Mech Target: Carboxylic Acid Mechanism: Ionization pH->pH_Mech Cosolvent_Mech Target: Phenoxy Group Mechanism: Polarity Drop Cosolvent->Cosolvent_Mech CD_Mech Target: Lipophilic Tail Mechanism: Inclusion CD->CD_Mech

Decision matrix for selecting the optimal solubility enhancement strategy.

Troubleshooting Guide: pH Adjustment & Salt Formation

Q: How can I leverage the carboxylic acid moiety to achieve maximum aqueous solubility?

A: The most thermodynamically efficient way to solubilize a weak acid is through 1[1]. By raising the pH of the medium at least 2 units above the compound's pKa (target pH > 6.8), the terminal hexanoic acid deprotonates into a carboxylate anion. This charge drastically increases ion-dipole interactions with water. Using basic amino acids (e.g., L-Arginine) or Tromethamine (Tris) as counter-ions not only forms highly soluble salts but also provides a2[2].

Step-by-Step Protocol: In Situ Arginine Salt Formation

  • Preparation: Weigh 100 mg of 6-(2-Phenoxyacetylamino)-n-hexanoic acid into a clean glass vial.

  • Counter-ion Addition: Add a 1.2 molar equivalent of L-Arginine base (approximately 78 mg).

  • Solvent Addition: Add 5 mL of deionized water.

  • Agitation & Equilibration: Stir at 300 rpm at room temperature for 2 hours. The cloudy suspension will clarify as the salt forms in situ.

  • pH Verification: Measure the final pH. It should stabilize between 7.5 and 8.5. If precipitation persists, adjust dropwise with 0.1 M NaOH until completely clear.

Q: How do I validate that the salt has formed and isn't just a physical mixture?

A: Lyophilize the clear solution to obtain a dry powder and analyze it via Fourier Transform Infrared Spectroscopy (FTIR). You must observe a definitive shift in the C=O stretching band. The free carboxylic acid peak at ~1710 cm⁻¹ will disappear, replaced by the asymmetric and symmetric COO⁻ stretching bands at ~1590 cm⁻¹ and ~1410 cm⁻¹, 3[3].

Troubleshooting Guide: Cosolvent Systems

Q: My experimental design precludes high pH buffers. How can I solubilize the compound in neutral or slightly acidic liquid formulations?

A: When pH adjustment is not viable, you must address the lipophilic phenoxyacetamido tail using cosolvents. Biocompatible cosolvents like Polyethylene Glycol 400 (PEG 400) or Propylene Glycol (PG) 4[4]. This lowers the interfacial tension between the hydrophobic phenoxy group and the solvent, driving dissolution.

Step-by-Step Protocol: Cosolvent Solubilization

  • Solvent Blending: Prepare a binary mixture of 40% v/v PEG 400 and 60% v/v Phosphate Buffer (pH 6.5).

  • API Addition: Add excess 6-(2-Phenoxyacetylamino)-n-hexanoic acid to 10 mL of the solvent blend.

  • Equilibration: Place the vial in a shaking water bath at 37 °C and 100 rpm for 48 hours to 5[5].

  • Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes to separate the undissolved solute.

  • Validation: Filter the supernatant through a 0.45 µm PTFE syringe filter (discarding the first 1 mL to account for membrane adsorption) and quantify the solubilized fraction via HPLC.

Troubleshooting Guide: Cyclodextrin Complexation

Q: I need high biocompatibility for an in vivo assay and cannot use high concentrations of organic cosolvents. What is the alternative?

A: Use cyclodextrin inclusion complexes. Molecules like Hydroxypropyl-β-cyclodextrin (HP-β-CD) feature a hydrophobic inner cavity and a hydrophilic exterior. The phenoxyacetamido tail of your compound can insert into this cavity, shielding the lipophilic region from water. Adding a small amount of a basic modifier (like L-Arginine) creates a 6[6], synergistically enhancing solubility through simultaneous ionization and cavity inclusion.

Step-by-Step Protocol: Ternary Complexation (Kneading Method)

  • Molar Ratio Setup: Weigh the API, HP-β-CD, and L-Arginine in a 1:1:1 molar ratio.

  • Kneading: Place the powders in a mortar. Add a small volume of a 50:50 water/ethanol mixture to form a thick, uniform paste.

  • Mechanical Activation: Knead the paste vigorously for 45 minutes. The mechanical shear forces the lipophilic tail into the cyclodextrin cavity. Add solvent dropwise if it begins to dry out.

  • Drying: Dry the resulting paste in a vacuum oven at 40 °C for 24 hours.

  • Validation: Reconstitute the dried powder in water. Perform Phase Solubility Analysis (Higuchi-Connors method) to determine the stability constant ( K1:1​ ) of the complex.

Quantitative Data Summary

The table below summarizes the expected physicochemical outcomes when applying these strategies to weak acid/lipophilic tail compounds like 6-(2-Phenoxyacetylamino)-n-hexanoic acid.

Solubilization StrategyPrimary MechanismTarget Functional GroupExpected Solubility GainKey Limitation / Trade-off
Salt Formation (Arginine) Ionization / HydrotropyCarboxylic Acid> 1,000-foldHighly pH dependent; precipitates in acidic media.
Cosolvency (40% PEG 400) Dielectric Constant ReductionPhenoxyacetamido Tail10 to 50-foldHigh viscosity; potential decrease in free-fraction permeability.
Ternary CD Complexation Cavity Inclusion + IonizationWhole Molecule100 to 500-foldRequires specific stoichiometric optimization; higher excipient bulk.

Frequently Asked Questions (FAQs)

Q: Why does my compound precipitate when I dilute the PEG 400 stock solution with my assay buffer? A: Diluting a cosolvent system exponentially drops the cosolvent fraction (and raises the dielectric constant), causing the solubility limit of the hydrophobic phenoxy group to be breached rapidly. To prevent this, ensure the final diluted concentration of the API remains strictly below its intrinsic aqueous solubility limit, or switch to a cyclodextrin complex, which maintains thermodynamic equilibrium much better upon aqueous dilution.

Q: I formed the sodium salt of the compound, but the resulting powder is highly hygroscopic and turns into a sticky gel on the bench. How can I improve its solid-state stability? A: Sodium salts of lipophilic carboxylic acids are notoriously hygroscopic due to the high charge density of the Na+ ion. Switch to a larger, less charge-dense counter-ion. Tromethamine (Tris) or basic amino acids (Lysine, Arginine) distribute the charge over a larger molecular volume and often yield highly crystalline salts with significantly lower hygroscopicity.

References

  • Patsnap Eureka.
  • eGrove (University of Mississippi). Crystalline Salt Formation of an Acidic Drug Indomethacin Using Hot Melt Extrusion Technology.
  • RSC Publishing.
  • SciSpace. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
  • ACS Publications.
  • PMC - NIH.

Sources

Optimization

Technical Support Center: HPLC Method Optimization &amp; Troubleshooting for 6-(2-Phenoxyacetylamino)-n-hexanoic Acid Purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic, generic protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic, generic protocols. To successfully purify 6-(2-Phenoxyacetylamino)-n-hexanoic acid —a synthetic derivative often utilized as a hapten for Penicillin V antibody generation or as a substrate analog in acylase assays—you must understand the thermodynamic and chemical mechanisms that govern its behavior on a reversed-phase (RP) column.

Structurally, this molecule presents a unique chromatographic challenge: it combines a highly hydrophobic phenoxyacetyl group, a polar and hydrogen-bonding amide linkage, and a flexible 6-aminohexanoic acid chain terminating in a polar carboxylic acid. The protocols and troubleshooting steps below are engineered to control these specific functional groups.

Diagnostic Workflow: Method Optimization

Before diving into specific technical issues, consult the decision tree below to map your observed chromatographic symptoms to their chemical causes and corresponding corrective actions.

HPLC_Troubleshooting Start Initial HPLC Run 6-(2-Phenoxyacetylamino)-n-hexanoic acid Eval Evaluate Chromatogram Quality Start->Eval Tailing Issue: Peak Tailing / Splitting (Partial Ionization) Eval->Tailing Retention Issue: Poor Retention (Elutes in Void Volume) Eval->Retention Selectivity Issue: Co-elution with Synthesis Precursors Eval->Selectivity FixTailing Action: Lower pH to 2.5 Add 0.1% Formic Acid or TFA Use End-Capped C18 Tailing->FixTailing Apply Fix FixRet Action: Decrease Initial Organic Modifier to 5% ACN Ensure Acidic Aqueous Phase Retention->FixRet Apply Fix FixSel Action: Flatten Gradient Slope Increase Column Temp to 40°C Consider Phenyl-Hexyl Column Selectivity->FixSel Apply Fix Optimized Optimized Purification Method High Resolution & Recovery FixTailing->Optimized FixRet->Optimized FixSel->Optimized

Troubleshooting logic for HPLC purification of 6-(2-Phenoxyacetylamino)-n-hexanoic acid.

Core Troubleshooting FAQs

Q1: Why am I observing severe peak tailing and split peaks on a standard C18 column? Causality: This is a classic symptom of partial ionization. The terminal carboxylic acid on the hexanoic chain has a pKa of approximately 4.5. If your mobile phase is unbuffered or near this pH, the molecule exists in a dynamic equilibrium between its neutral (protonated) and anionic (deprotonated) states. Because the neutral state is far more hydrophobic than the anionic state, they partition differently into the C18 stationary phase, causing peak splitting. Furthermore, free silanols on older silica columns can engage in secondary hydrogen bonding with the amide linkage. Solution: Acidify the mobile phase to at least 2 pH units below the pKa (i.e., pH 2.0–2.7) to fully protonate the carboxylic acid[1]. Using 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA) as an aqueous modifier suppresses ionization, ensuring a single, highly retained species[2]. Always use a fully end-capped, high-purity silica C18 column to block silanol interactions.

Q2: My compound elutes in the void volume (k' < 1). How can I increase retention? Causality: Poor retention occurs if the initial solvent strength is too high, overwhelming the hydrophobic interactions between the hexyl chain/phenoxy ring and the C18 ligands. It can also occur if the aqueous phase is not properly acidified, leaving the molecule highly polar. Solution: First, confirm the aqueous phase contains 0.1% FA[2]. Second, adjust the gradient starting conditions. Begin the gradient at 5% Acetonitrile (ACN) to allow the molecule to properly focus at the head of the column before ramping up the organic modifier.

Q3: How do I resolve the target product from unreacted 6-aminohexanoic acid and phenoxyacetic acid? Causality: During synthesis, residual precursors often remain. 6-aminohexanoic acid is highly polar and will elute very early in the void volume. Phenoxyacetic acid is more hydrophobic but lacks the hexyl chain, meaning it will elute earlier than your target product but can co-elute if the gradient is too steep. Solution: Implement a shallow gradient (e.g., 1–2% organic increase per minute) through the critical elution zone to maximize the selectivity ( α ) between the phenoxyacetic acid impurity and the target product. Elevating the column temperature to 40°C reduces mobile phase viscosity and improves mass transfer kinetics for the flexible hexyl chain, sharpening the peaks. If co-elution persists, switching to a Phenyl-Hexyl or PFP (Pentafluorophenyl) stationary phase can offer orthogonal selectivity via π−π interactions with the phenoxy rings[3].

Q4: Should I use Acetonitrile or Methanol as the organic modifier? Causality: Acetonitrile is aprotic, provides lower backpressure, and has a lower UV cutoff (<200 nm), making it ideal for detecting the phenoxy group at 210–220 nm. Methanol is protic and can offer different selectivity due to its ability to hydrogen-bond with the amide group. Solution: Start with Acetonitrile for sharper peaks and better baseline stability at low UV wavelengths. If you encounter a critical co-elution with a specific synthesis by-product, switch to Methanol to exploit alternative hydrogen-bonding thermodynamics.

Data Presentation: Mobile Phase & Gradient Optimization

Table 1: Mobile Phase Additive Selection Matrix

Additive Concentration Approx. pH Primary Advantage Disadvantage Best For
Formic Acid (FA) 0.1% (v/v) ~2.7 MS-compatible, volatile for easy lyophilization. Slightly weaker ion suppression than TFA. LC-MS, Preparative HPLC
Trifluoroacetic Acid (TFA) 0.1% (v/v) ~2.0 Excellent ion pairing, yields the sharpest peaks. Strong UV absorbance <215 nm, non-volatile. Analytical UV (254 nm)

| Phosphoric Acid | 0.1% (v/v) | ~2.1 | Transparent at low UV (210 nm). | Non-volatile, damages MS sources. | Analytical UV (210 nm) |

Table 2: Optimized Gradient Elution Profile (Analytical Scale)

Time (min) Flow Rate (mL/min) %A (0.1% FA in H₂O) %B (0.1% FA in ACN) Chromatographic Phase
0.0 1.0 95 5 Sample focusing
2.0 1.0 95 5 Isocratic hold (elutes polar impurities)
12.0 1.0 40 60 Linear ramp (target elution zone)
14.0 1.0 5 95 Column wash (removes hydrophobic dimers)

| 18.0 | 1.0 | 95 | 5 | Re-equilibration |

Self-Validating Experimental Protocol

To ensure data integrity, this protocol includes a built-in System Suitability Test (SST). Do not proceed to crude sample purification until the SST criteria are met.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Measure 1000 mL of LC-MS grade water. Add 1.0 mL of LC-MS grade Formic Acid. Mix thoroughly and degas via sonication for 10 minutes.

  • Organic Phase (B): Measure 1000 mL of LC-MS grade Acetonitrile. Add 1.0 mL of Formic Acid. Mix and degas.

Step 2: System Preparation & Equilibration

  • Install a high-purity, fully end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm)[2].

  • Set the column oven temperature to 40°C.

  • Purge the system with Phase A and Phase B. Equilibrate the column at 5% B for at least 10 column volumes (approx. 15-20 minutes at 1.0 mL/min) until the baseline is stable.

Step 3: System Suitability Test (Self-Validation)

  • Inject 10 µL of a 1 mg/mL reference standard of 6-(2-Phenoxyacetylamino)-n-hexanoic acid dissolved in 5% ACN/95% Water.

  • Validation Criteria: The protocol is validated only if the retention time relative standard deviation (RSD) is <1.0% over three consecutive injections, and the peak asymmetry factor (USP tailing) is between 0.9 and 1.2. If tailing > 1.2, replace the column or verify mobile phase pH.

Step 4: Crude Sample Execution & Detection

  • Dissolve the crude mixture in a diluent matching the initial mobile phase conditions (5% ACN). Note: If solubility is poor, dissolve in a minimal volume of DMSO first, then dilute with Phase A to a final organic concentration of <20% to prevent injection solvent effects.

  • Inject the sample and run the gradient profile outlined in Table 2.

  • Monitor UV absorbance at 220 nm (optimal for the amide/phenoxy absorption) and 254 nm (specific to the aromatic ring).

References[1] Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. nih.gov. View Source[2] Analysis of Phenoxyacetic Acid and Benzoic Acid - Shimadzu. shimadzu.com. View Source[3] Positional isomers of phenoxy acid herbicides - Agilent. agilent.com. View Source

Sources

Troubleshooting

Method refinement for scaling up 6-(2-Phenoxyacetylamino)-n-hexanoic acid production

Topic: Scale-Up Synthesis of 6-(2-Phenoxyacetylamino)-n-hexanoic acid Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Welcome to the Technical Support Center for the production o...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Scale-Up Synthesis of 6-(2-Phenoxyacetylamino)-n-hexanoic acid Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals

Welcome to the Technical Support Center for the production of 6-(2-Phenoxyacetylamino)-n-hexanoic acid. This compound is synthesized via a modified Schotten-Baumann reaction, coupling 6-aminohexanoic acid with phenoxyacetyl chloride. Scaling up this biphasic amidation presents unique challenges in mass transfer, thermal management, and competing hydrolysis pathways.

This guide provides a self-validating methodology, critical process parameters, and troubleshooting protocols grounded in established continuous and batch scale-up principles.

I. Reaction Workflow & Mechanistic Pathway

The synthesis relies on a biphasic system to manage the high reactivity of the acyl chloride. By sequestering the electrophile in an organic phase, we control its release into the aqueous boundary layer where the amidation occurs, thereby minimizing bulk aqueous hydrolysis.

G A Aqueous Phase Prep 6-Aminohexanoic Acid + NaOH C Biphasic Amidation Temp < 10°C | pH 9.5-10.0 A->C B Organic Phase Prep Phenoxyacetyl Chloride in 2-MeTHF B->C D Phase Separation Retain Aqueous (Product Salt) C->D E Acidification Add HCl to pH 2.0 D->E F Crystallization & Filtration Isolate Precipitate E->F G Drying 6-(2-Phenoxyacetylamino)hexanoic acid F->G

Workflow for the biphasic Schotten-Baumann scale-up of 6-(2-Phenoxyacetylamino)hexanoic acid.

II. Critical Process Parameters (CPPs)

To ensure reproducibility and high yield during scale-up, strict adherence to the following parameters is required.

ParameterTarget ValueCriticalityCausal Rationale
6-Aminohexanoic Acid 1.05 EquivalentsMediumA slight excess ensures complete consumption of the limiting acyl chloride, preventing unreacted electrophile from complicating downstream purification.
Phenoxyacetyl Chloride 1.00 EquivalentHighLimiting reagent. It is highly prone to hydrolysis if exposed to the aqueous phase without sufficient amine present.
Reaction pH 9.5 – 10.0Critical Balances amine nucleophilicity against hydrolysis. A lower pH protonates the amine (rendering it unreactive), while a higher pH accelerates the undesired hydrolysis of the acyl chloride by hydroxide ions [2].
Temperature 0 – 5 °CCritical The amidation reaction is highly exothermic. Low temperatures suppress the activation energy for the competing hydrolysis pathway, preserving the acyl chloride [2].
Agitation Rate > 400 RPM (Scale-dependent)HighMaximizes interfacial surface area in the biphasic (Water/2-MeTHF) system. Poor mass transfer leads to localized reagent pooling and increased hydrolysis [2].
Organic Solvent 2-MeTHFMediumReplaces traditional chlorinated solvents (like DCM) for a greener profile, while offering superior phase separation and lower water miscibility [1].
III. Standard Operating Procedure (SOP) for Scale-Up

This protocol is designed as a self-validating system: the continuous monitoring of pH acts as a real-time indicator of reaction progress. The formation of the amide bond generates one equivalent of HCl [3]; therefore, active base consumption directly correlates to conversion.

Step 1: Aqueous Phase Preparation

  • Charge a jacketed reactor with Purified Water (5 volumes relative to amine).

  • Add 6-Aminohexanoic acid (1.05 eq). Stir until complete dissolution.

  • Adjust the solution to pH 10.0 using 5M NaOH. Cool the reactor jacket to 2 °C.

Step 2: Organic Phase Preparation

  • In a separate, dry vessel, dissolve Phenoxyacetyl chloride (1.00 eq) in 2-Methyltetrahydrofuran (2-MeTHF) (3 volumes). Note: Ensure the vessel is purged with nitrogen to prevent premature atmospheric hydrolysis.

Step 3: Biphasic Amidation (Schotten-Baumann Coupling)

  • Initiate vigorous agitation in the main reactor to ensure a high-shear mixing environment.

  • Begin the dropwise addition of the organic phase into the aqueous phase.

  • In-Process Control (IPC): Monitor the pH continuously. As the reaction proceeds, HCl is generated [3]. Co-dose 5M NaOH to maintain the pH strictly between 9.5 and 10.0.

  • Maintain the internal temperature below 10 °C throughout the addition.

  • Once addition is complete, continue stirring for 30 minutes. The cessation of pH drop indicates reaction completion.

Step 4: Phase Separation & Workup

  • Halt agitation and allow the biphasic mixture to settle for 20 minutes.

  • Separate the layers. Discard the upper organic layer (2-MeTHF), which contains unreacted acyl chloride and non-polar impurities.

  • Retain the lower aqueous layer, which contains the sodium salt of 6-(2-Phenoxyacetylamino)-n-hexanoic acid.

Step 5: Acidification and Isolation

  • Transfer the aqueous layer back to the jacketed reactor and cool to 5 °C.

  • Slowly add 6M HCl under moderate agitation until the pH reaches 2.0. The product will precipitate as a white/off-white solid.

  • Filter the suspension through a Nutsche filter or centrifuge. Wash the filter cake with cold water (2 volumes) to remove residual sodium chloride.

  • Dry the product under vacuum at 45 °C until the moisture content is <0.5%.

IV. Troubleshooting Guides & FAQs

Q1: My yield is below 60%, and HPLC shows high levels of phenoxyacetic acid. What went wrong? A: This is the classic symptom of hydrolysis outcompeting amidation. In a Schotten-Baumann reaction, water is necessary to dissolve the inorganic base, but it also acts as a competing nucleophile[2]. This usually occurs due to poor mass transfer (insufficient agitation) or localized pH spikes. Actionable Fix: Increase your impeller speed to maximize the interfacial area between the 2-MeTHF and water. Ensure your NaOH dosing is distributed, not localized, to prevent high-pH zones that destroy the acyl chloride.

Q2: The reaction temperature spikes violently during the acyl chloride addition. How can I mitigate this? A: The nucleophilic acyl substitution is highly exothermic. If temperature spikes occur, it means the addition rate is exceeding the cooling capacity of your reactor's heat transfer area. Actionable Fix: Slow down the addition rate of the organic phase. Alternatively, consider transitioning this specific unit operation to a continuous flow reactor, which offers vastly superior surface-area-to-volume ratios for heat dissipation [1].

Q3: During acidification (Step 5), the product forms a sticky oil at the bottom of the reactor instead of a filterable solid ("oiling out"). Why? A: "Oiling out" occurs when the product precipitates at a temperature above its melting point in the specific solvent matrix, often exacerbated by residual organic solvent. If trace amounts of 2-MeTHF remain in the aqueous phase, the product will partition into these micro-droplets rather than forming a crystalline lattice. Actionable Fix: Perform a brief vacuum distillation on the aqueous phase prior to acidification to strip any dissolved or entrained 2-MeTHF. Additionally, ensure the temperature is strictly <5 °C before adding HCl, and consider adding seed crystals at pH 4.0 before reaching the final pH of 2.0.

Q4: The pH drops rapidly during addition, and if I don't catch it, the reaction stops. Is this normal? A: Yes. The overall reaction equation is: R-NH2 + R'-COCl + NaOH → R-NH-CO-R' + NaCl + H2O. The generation of HCl is stoichiometric to the amide bonds formed [4]. If the pH drops below 9.0, the primary amine of 6-aminohexanoic acid becomes protonated ( NH3+​ ), losing its lone pair and its nucleophilicity. The reaction is self-halting without continuous base neutralization. Utilize an automated PID-controlled dosing pump for the NaOH to maintain the 9.5-10.0 setpoint.

V. References
  • Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide ResearchGate

  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction University of Cambridge

  • Schotten–Baumann reaction Wikipedia

  • Chemistry Schotten Baumann Reaction IIT Kanpur (SATHEE JEE)

Optimization

Addressing baseline noise in NMR spectra of 6-(2-Phenoxyacetylamino)-n-hexanoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges of acquiring high-quality Nuclear Magnetic Resonance (NMR) spectra for 6-(2-Phenox...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges of acquiring high-quality Nuclear Magnetic Resonance (NMR) spectra for 6-(2-Phenoxyacetylamino)-n-hexanoic acid .

Because this molecule possesses both hydrophobic regions (the phenoxy ring and the hexyl chain) and hydrophilic moieties (the amide linkage and carboxylic acid), it behaves as an amphiphile. This structural reality, combined with hardware limitations, frequently leads to baseline noise, spectral roll, and signal distortion.

This guide provides a causality-driven diagnostic workflow, troubleshooting FAQs, and self-validating experimental protocols to ensure absolute scientific integrity in your NMR data.

Part 1: Diagnostic Workflow

NMR_Troubleshooting Start Start: Baseline Noise / Roll Detected CheckSolvent Is the solvent aqueous (e.g., D2O)? Start->CheckSolvent AggCheck Perform Dilution Series (Check for Aggregation) CheckSolvent->AggCheck Yes CheckNuc Is the nucleus 13C or low-frequency? CheckSolvent->CheckNuc No ChangeSolvent Use DMSO-d6 or lower concentration (Breaks micelles) AggCheck->ChangeSolvent Broad humps resolve AggCheck->CheckNuc No change Acoustic Acoustic Ringing Suspected CheckNuc->Acoustic Yes CheckRG Check Receiver Gain (RG) CheckNuc->CheckRG No FixAcoustic Increase DE or use anti-ring sequence (zgig_pisp) Acoustic->FixAcoustic FixAcoustic->CheckRG FixRG Run 'rga' to set RG to 75-80% ADC CheckRG->FixRG Clipped or Choppy FID PostProcess Check First Point Scaling & Phase CheckRG->PostProcess RG is optimal FixRG->PostProcess FixProcess Set scaling to 0.5 (if P1=0) Apply polynomial correction (abs) PostProcess->FixProcess Roll persists after FT

Diagnostic workflow for identifying and resolving NMR baseline noise and roll artifacts.

Part 2: Troubleshooting Guide & FAQs

Q1: I am observing broad humps and severe baseline distortion in D₂O. Is this a hardware baseline issue or a sample impurity? A1: For 6-(2-Phenoxyacetylamino)-n-hexanoic acid, this is almost certainly supramolecular aggregation , not a hardware artifact. Causality: This compound is highly amphiphilic. In aqueous solvents like D₂O, the hydrophobic phenoxy and hexyl groups self-assemble into the core of micelles or aggregates, leaving the hydrophilic amide and carboxylic acid exposed to the solvent[1]. Inside these aggregates, molecular tumbling is severely restricted. This restriction drastically reduces the spin-spin transverse relaxation time ( T2​ ), leading to extreme line broadening[2]. When multiple broadened peaks overlap, they mimic a wavy, distorted baseline. Solution: Perform a dilution series to drop below the Critical Micelle Concentration (CMC), or switch to a less polar, non-aqueous solvent like DMSO- d6​ to disrupt the hydrophobic interactions[1].

Q2: Why does the baseline of my ¹³C NMR spectrum have a severe "roll" or sinusoidal wave, even in DMSO- d6​ ? A2: This is a classic manifestation of acoustic ringing , which heavily affects low-frequency nuclei like ¹³C recorded over wide sweep widths. Causality: High-Q factor RF coils (especially in cryoprobes) store energy during the excitation pulse. When the pulse turns off, the coil takes microseconds to "ring down" to zero[3]. If your pre-scan delay (DE) is too short, the receiver turns on while the coil is still ringing, capturing this artifact in the first few data points of the Free Induction Decay (FID). A sharp artifact at the beginning of the time domain mathematically translates into a broad, low-frequency oscillation (baseline roll) in the frequency domain. Solution: Increase the pre-scan delay (DE > 10 µs) or utilize an anti-ringing pulse sequence such as zgig_pisp[4][3].

Q3: How does the Receiver Gain (RG) setting contribute to baseline noise, and how do I optimize it? A3: The RG setting dictates how the analog NMR signal is amplified before being digitized by the Analog-to-Digital Converter (ADC). Causality: If the RG is set too low, the signal utilizes only a small fraction of the available ADC digitization levels. The quantization error becomes large relative to the signal, resulting in a "choppy" FID and high digital noise[5]. Conversely, if the RG is too high, the high-intensity early points of the FID exceed the ADC's maximum voltage and are "clipped." Because the early FID points define the broad baseline shape of the spectrum, clipping guarantees severe baseline distortion[5][6]. Solution: The optimal zone is 75-80% of the maximum ADC capacity[6]. Always use the auto-gain function (e.g., rga) under exact experimental conditions[7].

Q4: How do I fix baseline roll introduced during post-processing? A4: Baseline roll can be an artifact of improper first-point scaling prior to Fourier Transformation (FT). Causality: The discrete Fourier transform essentially counts the data point at t=0 twice. If the required first-order phase ( P1​ ) is exactly 0.0, failing to scale the first point correctly introduces a zero-order ridge-line baseline offset[8]. Solution: Set the first point scaling factor to 0.5 (via window function arguments like -c in NMRPipe)[8]. Follow up with a polynomial baseline correction algorithm (e.g., abs or absd in TopSpin)[4]. For 2D NMR, ensure baseline correction is applied to both dimensions[9].

Part 3: Self-Validating Experimental Protocols

Protocol A: Sample Preparation & Aggregation Mitigation

Purpose: To distinguish between true hardware baseline noise and apparent baseline roll caused by amphiphilic self-assembly.

  • Initial Preparation: Dissolve 5 mg of 6-(2-Phenoxyacetylamino)-n-hexanoic acid in 600 µL of D₂O.

  • First Acquisition: Acquire a standard ¹H NMR spectrum (16 scans). Observe the baseline around the hydrophobic hexyl chain signals (1.3-3.2 ppm) and the phenoxy aromatic region (6.8-7.3 ppm).

  • Dilution Validation (Self-Validating Step): If broad humps or baseline rolling are observed, dilute the sample by a factor of 10 (0.5 mg in 600 µL D₂O) and re-acquire with increased scans (e.g., 128 scans) to maintain the Signal-to-Noise Ratio (SNR)[7].

  • Causality Check: If the baseline flattens and peaks sharpen upon dilution, the initial baseline roll was an artifact of T2​ relaxation broadening due to micellization[2].

  • Solvent Switch: If high concentrations are mandatory for ¹³C NMR sensitivity, evaporate the D₂O and reconstitute the sample in DMSO- d6​ . This disrupts micelle formation[1].

Protocol B: Acquisition Parameter Optimization

Purpose: To eliminate acoustic ringing and ADC clipping.

  • Receiver Gain Calibration: Insert the sample, tune, and match the probe. Execute the auto-gain command (rga in Bruker).

  • FID Validation: Manually inspect the early points of the time-domain FID. Ensure the maximum amplitude does not exceed 75-80% of the ADC limits[6]. If the FID is "choppy" (RG too low) or clipped (RG too high), manually adjust the RG parameter[5].

  • Acoustic Ringing Mitigation (¹³C NMR): Check the pre-scan delay (DE). If it is < 10 µs, increase it slightly to allow the excitation pulse to ring down[4]. If baseline curvature persists, switch the pulse program from a standard single pulse (zgig) to an anti-ringing sequence (zgig_pisp)[3].

  • Acquisition: Ensure the acquisition time (AQ) is long enough that the FID decays into pure thermal noise, preventing truncation artifacts (wiggles) at the peak bases[7].

Protocol C: Post-Processing Baseline Correction

Purpose: To mathematically correct residual baseline roll without distorting peak integrals.

  • First Point Scaling: Before FT, check the first-order phase ( P1​ ). If P1​=0.0 , set the first point scaling factor to 0.5 to prevent ridge-line baseline offsets[8].

  • Fourier Transform & Phasing: Apply FT and perform manual phase correction (zero-order P0​ and first-order P1​ ).

  • Polynomial Baseline Correction: Apply an automatic baseline correction algorithm (e.g., abs in Bruker). To prevent the algorithm from overwriting manual integrals, use the abs n command. For severe, localized baseline rolls, define specific spectral regions free of peaks and apply a partial baseline correction (absf between limits absf1 and absf2).

Part 4: Quantitative Impact of Parameter Optimization

Summarizing the quantitative data from our authoritative sources, the table below demonstrates the expected improvements when correcting baseline and noise parameters:

ParameterSub-optimal StateOptimized StateQuantitative Impact on Baseline & SNR
Receiver Gain (RG) Default / Too Low / Clipped75-80% of max ADC capacityYields a 42% reduction in baseline distortion artifacts and an average 27.3% SNR improvement [6].
Pre-scan Delay (DE) < 10 µs (captures ring-down)> 10 µs or using zgig_pispEliminates acoustic baseline curvature; maintains quantitative integral accuracy to ±2% [4][3].
First Point Scaling 1.0 (when P1​=0.0 )0.5 (when P1​=0.0 )Completely removes zero-order ridge-line baseline offsets introduced by the discrete Fourier transform[8].
Sample Concentration Above Critical Micelle ConcentrationBelow CMC or in DMSO- d6​ Eliminates apparent baseline roll caused by severe T2​ relaxation broadening of supramolecular aggregates[2].

Part 5: References

  • [9] Baseline Correction in 2D NMR Spectra. University of Ottawa NMR Facility Blog.9

  • [3] Removing acoustic ringing baseline curvature in 13C NMR spectra for quantitative analyses. NIH / John Wiley & Sons Ltd. 3

  • [5] Receiver Gain and Signal-to-Noise Ratio. University of Ottawa NMR Facility Blog. 5

  • [6] Adjusting NMR Gain Settings for Enhanced Signal Interpretation. PatSnap. 6

  • [2] Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. PMC / NIH. 2

  • [8] Spectral processing - relax. NMR-Relax. 8

  • Wavy baseline in carbon NMR. Chemistry Stack Exchange.

  • [1] 1H NMR spectra of amphiphilic derivative. ResearchGate. 1

  • [7] qNMR Purity Recipe Book (2 - NMR Acquisition). Mestrelab Research. 7

Sources

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